Boc-ThionoPro-1-(6-nitro)benzotriazolide
Description
Properties
IUPAC Name |
tert-butyl (2R)-2-(6-nitrobenzotriazole-1-carbothioyl)pyrrolidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N5O4S/c1-16(2,3)25-15(22)19-8-4-5-12(19)14(26)20-13-9-10(21(23)24)6-7-11(13)17-18-20/h6-7,9,12H,4-5,8H2,1-3H3/t12-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBRXUSCWXAMKQW-GFCCVEGCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC1C(=S)N2C3=C(C=CC(=C3)[N+](=O)[O-])N=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCC[C@@H]1C(=S)N2C3=C(C=CC(=C3)[N+](=O)[O-])N=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N5O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50719332 | |
| Record name | tert-Butyl (2R)-2-(6-nitro-1H-benzotriazole-1-carbothioyl)pyrrolidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50719332 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
377.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
260782-41-0 | |
| Record name | tert-Butyl (2R)-2-(6-nitro-1H-benzotriazole-1-carbothioyl)pyrrolidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50719332 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Technical Guide: Boc-ThionoPro-1-(6-nitro)benzotriazolide (CAS 260782-41-0)
The following technical guide details the properties, mechanism, and experimental application of Boc-ThionoPro-1-(6-nitro)benzotriazolide (CAS 260782-41-0). This document is structured for researchers and drug development professionals focusing on peptidomimetics and protease-resistant therapeutics.
Executive Summary & Core Utility
Boc-ThionoPro-1-(6-nitro)benzotriazolide is a specialized, high-reactivity reagent used primarily in the synthesis of thiopeptides . Thiopeptides are peptidomimetics where one or more amide bonds (–CONH–) are replaced by thioamide bonds (–CSNH–).
This modification is critical in drug discovery for two reasons:
-
Protease Resistance: The thioamide bond is resistant to enzymatic hydrolysis, significantly extending the half-life of peptide-based drugs in vivo.
-
Conformational Restriction: The larger atomic radius of sulfur (vs. oxygen) restricts bond rotation, locking peptides into specific conformations useful for binding affinity studies.
This reagent specifically introduces a thionoproline residue, leveraging the 6-nitrobenzotriazole moiety as a highly efficient leaving group to facilitate thioacylation under mild conditions.
Physicochemical Properties
The following data consolidates physical and chemical characteristics essential for handling and storage.
| Property | Data |
| Chemical Name | Boc-ThionoPro-1-(6-nitro)benzotriazolide |
| CAS Number | 260782-41-0 |
| Synonyms | N-α-t-Boc-thionoproline 1-(6-nitro)benzotriazolide; 1-[(2S)-1-(tert-butoxycarbonyl)pyrrolidine-2-carbothioyl]-6-nitro-1H-benzotriazole |
| Molecular Formula | C₁₆H₁₉N₅O₄S |
| Molecular Weight | 377.42 g/mol |
| Appearance | Yellow to Red-Brown Powder |
| Solubility | Soluble in DCM, THF, DMF, Ethyl Acetate |
| Melting Point | Approx. 130–135 °C (Decomposes) |
| Stability | Moisture sensitive; store at -20°C under inert atmosphere (Ar/N₂) |
Mechanism of Action: Thioacylation
The utility of CAS 260782-41-0 lies in its ability to transfer the thioacyl group to a nucleophile (typically an amino acid ester).
The "Activated Thioester" Principle
Standard thioacids are sluggish electrophiles. To drive the formation of a thioamide bond, the thionoproline carboxyl group is activated.
-
Activation: The 6-nitrobenzotriazole group acts as an electron-withdrawing auxiliary. It pulls electron density away from the thiocarbonyl carbon, making it highly susceptible to nucleophilic attack.
-
Substitution: When a primary amine (e.g., the N-terminus of a peptide) attacks the thiocarbonyl, the tetrahedral intermediate collapses.
-
Release: The 6-nitrobenzotriazole anion is expelled. The nitro group at the 6-position stabilizes the negative charge on the benzotriazole ring, making it a superior leaving group compared to unsubstituted benzotriazole.
Reaction Pathway Visualization
The following diagram illustrates the thioacylation workflow, highlighting the critical transition from the activated reagent to the stable thiopeptide.
Figure 1: Mechanistic pathway of thiopeptide synthesis using CAS 260782-41-0. The 6-nitrobenzotriazole moiety acts as the leaving group (Nbqt) to drive the formation of the thioamide bond.
Experimental Protocol: Thiopeptide Synthesis
Objective: Synthesis of a dipeptide containing a thioamide linkage (e.g., Boc-Pro-ψ[CSNH]-Leu-OMe).
Reagents Required[2][4][5][6][7][8]
-
Reagent A: Boc-ThionoPro-1-(6-nitro)benzotriazolide (1.0 equiv)
-
Reagent B: Amino acid methyl ester hydrochloride (e.g., H-Leu-OMe·HCl) (1.1 equiv)
-
Base: Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (1.2 equiv)
-
Solvent: Anhydrous Dichloromethane (DCM) or THF.[1]
Step-by-Step Methodology
-
Preparation: Flame-dry a round-bottom flask and purge with Argon. Add Reagent B (Amino acid ester) and dissolve in anhydrous DCM (approx. 0.1 M concentration).
-
Neutralization: Add DIPEA dropwise to the flask at 0°C to free the amine from its salt form. Stir for 10 minutes.
-
Coupling: Add Reagent A (CAS 260782-41-0) in one portion.
-
Observation: The solution may turn a deeper yellow/orange due to the liberation of nitrobenzotriazole.
-
-
Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours.
-
Validation: Monitor by TLC.[2] The starting material (Reagent A) is less polar than the product. Look for the disappearance of the benzotriazolide spot.
-
-
Workup:
-
Dilute with DCM.
-
Wash sequentially with:
-
10% Citric acid (removes unreacted amine and base).
-
Saturated NaHCO₃ (removes liberated benzotriazole byproduct).
-
Brine.
-
-
Dry over anhydrous Na₂SO₄ and concentrate in vacuo.
-
-
Purification: Purify the crude residue via flash column chromatography (Silica gel, Hexane:Ethyl Acetate gradient).
Critical Note on Causality: The use of NaHCO₃ in the workup is mandatory. It converts the liberated 6-nitrobenzotriazole into its water-soluble salt, ensuring it is removed from the organic phase containing the product.
Safety & Handling Data (SDS Summary)
While specific SDS data for this derivative is rare, it shares hazard profiles with nitro-aromatics and benzotriazoles.
| Hazard Class | Description | Precaution |
| Acute Toxicity | Potentially harmful if swallowed or inhaled. | Work in a certified fume hood. |
| Skin/Eye Irritant | Benzotriazoles are known sensitizers and irritants. | Wear nitrile gloves and safety goggles. |
| Energetic Stability | Nitro-substituted compounds can be shock-sensitive. | Avoid heating dry solids above 50°C. Do not grind heavily. |
| Reactivity | Reacts with strong nucleophiles and bases. | Keep away from moisture and strong bases during storage. |
Disposal: All waste streams containing this compound or its byproducts (nitrobenzotriazole) must be segregated as hazardous organic waste and incinerated.
References
-
Shalaby, M. A., Grote, C. W., & Rapoport, H. (1996).[3] "Thiopeptide Synthesis. alpha-Amino Thionoacid Derivatives of Nitrobenzotriazole as Thioacylating Agents." The Journal of Organic Chemistry, 61(25), 9045–9048.[3]
-
ChemicalBook. (n.d.). "Boc-ThionoPro-1-(6-nitro)benzotriazolide Properties and CAS Data."
-
National Center for Biotechnology Information (NCBI). (2025). "PubChem Compound Summary for CAS 260782-41-0."
Sources
- 1. Boc-ThionoSer(Bzl)-1-(6-nitro)benzotriazolide | 184951-89-1 | Benchchem [benchchem.com]
- 2. Nitroalkanes as thioacyl equivalents to access thioamides and thiopeptides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Thiopeptide Synthesis. alpha-Amino Thionoacid Derivatives of Nitrobenzotriazole as Thioacylating Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Boc-ThionoPro vs. Boc-Proline: A Technical Guide to Thioamide Isosteres
The following technical guide details the structural, electronic, and functional divergences between standard Boc-Proline and its thioamide isostere, Boc-ThionoPro (Boc-pyrrolidine-2-thionocarboxylic acid).
Executive Summary
In peptidomimetic drug design, the substitution of the amide oxygen with sulfur (Boc-ThionoPro) represents a "single-atom mutation" with profound consequences. While standard Boc-Proline (
This guide explores how the electronic redistribution and steric expansion of the thiocarbonyl group alter peptide folding landscapes, enhance proteolytic stability, and necessitate modified synthetic protocols.
Structural & Electronic Physiognomy
The core difference lies in the replacement of the carbonyl oxygen (Group 16, Period 2) with sulfur (Group 16, Period 3). This is not merely a change in mass; it fundamentally alters the molecular orbital overlap and electrostatic potential.
Atomistic Comparison
Sulfur is larger and less electronegative than oxygen. This results in a longer bond length and a "softer" electronic character, affecting how the residue interacts with solvents and biological targets.
| Feature | Standard Boc-Proline (Amide) | Boc-ThionoPro (Thioamide) | Impact |
| Bond Type | Carbonyl ( | Thiocarbonyl ( | Core substitution |
| Bond Length | 1.23 Å | ~1.71 Å | Steric Clash: The longer bond protrudes further, creating steric interference in tight binding pockets. |
| Dipole Moment | ~3.5 D | ~4.5 - 5.0 D | Electronic: Thioamides are more polar but less soluble in water due to lipophilicity of the S atom. |
| H-Bond Acceptor | Strong | Weak | Sulfur is a poor H-bond acceptor ( |
| H-Bond Donor | N/A (Pro is | N/A | However, in Xaa-ThionoPro, the preceding NH becomes a stronger donor due to increased acidity. |
| Orbital Overlap | Standard | Enhanced | Stability: Stronger orbital interaction stabilizes specific backbone conformations. |
The Interaction
A critical, often overlooked feature is the
-
In Boc-ThionoPro: The
orbital of the bond is lower in energy than that of . This reduces the energy gap with the donor lone pair, resulting in a stronger conformational stabilization (approx. 3-fold stronger than oxo-amides).[1][2] This electronic effect can force the peptide backbone into specific torsion angles, effectively "locking" the conformation.
Conformational Dynamics: The "Proline Switch"
Proline is unique among amino acids because its cyclic structure allows the peptide bond nitrogen to populate both cis and trans conformations (typically ~5-30% cis in water).[3]
Thioamide Rotational Barrier
The
-
Result: The rotation barrier is higher (
kcal/mol for thioamides vs. ~20 kcal/mol for amides). -
Implication: Boc-ThionoPro isomerizes much slower. Once synthesized in a specific conformation (or equilibrated), it remains "kinetically trapped" longer than standard Proline.
Visualization of Isomerization Logic
The following diagram illustrates the thermodynamic and kinetic shifts introduced by the sulfur atom.
Figure 1: Comparative isomerization dynamics. The thioamide substitution increases the rotational energy barrier, slowing the interconversion rate and altering the equilibrium population based on solvent and adjacent residues.
Synthetic Methodology
Synthesizing Boc-ThionoPro requires the thionation of the carbonyl oxygen.[4] This is most reliably achieved using Lawesson’s Reagent (LR) .[5] Unlike standard peptide coupling, this process is sensitive to moisture and requires careful purification to remove phosphorus byproducts.
Protocol: Thionation of Boc-Proline
Reagents: Boc-Pro-OMe (Methyl ester protected C-terminus), Lawesson’s Reagent, Anhydrous Toluene or THF.
-
Protection: You cannot thionate free Boc-Proline acid directly; the carboxylic acid will react with LR. You must use the ester (e.g., Boc-Pro-OMe).
-
Reaction:
-
Dissolve Boc-Pro-OMe (1.0 eq) in anhydrous Toluene (0.1 M).
-
Add Lawesson’s Reagent (0.5 - 0.6 eq).[6] Note: LR provides 2 sulfur atoms per molecule.
-
Reflux at 80-110°C under Argon for 2-4 hours.
-
Observation: Solution turns from colorless to bright yellow/orange.
-
-
Workup:
-
Cool to RT. Evaporate solvent.
-
Critical Step: Flash chromatography (Silica). Thioamides are less polar than amides (higher
in EtOAc/Hexane). This separation is vital to remove the foul-smelling phosphorus byproducts.
-
-
Hydrolysis (Optional): If the free acid is needed for SPPS, saponify the methyl ester (LiOH/MeOH) carefully to avoid desulfurization (though thioamides are generally stable to mild base).
Synthesis Workflow Diagram
Figure 2: Synthetic route for generating Boc-ThionoPro compatible with Solid Phase Peptide Synthesis (SPPS).
Biological Implications: Protease Resistance
The most potent application of Boc-ThionoPro is increasing the half-life of peptide drugs.
Mechanism of Resistance
Proteases (e.g., Serine proteases like Trypsin or DPP-4) rely on a catalytic triad to perform a nucleophilic attack on the peptide bond carbonyl carbon.
-
Electronic Mismatch: The
carbon is less electrophilic than , making the nucleophilic attack by the enzyme's Serine-OH thermodynamically unfavorable. -
Steric Exclusion: The larger Van der Waals radius of Sulfur (1.80 Å vs 1.52 Å for Oxygen) often prevents the peptide backbone from fitting into the protease's active site (the "oxyanion hole").
Case Study Reference
Studies on GLP-1 (Glucagon-like peptide-1) analogs have shown that a single thioamide substitution near the scissile bond can increase half-life up to 750-fold against DPP-4 degradation without abolishing receptor binding.[7][8][9]
Analytical Characterization
Verifying the success of Boc-ThionoPro synthesis requires specific analytical checkpoints.
-
Visual: Product is typically yellow; standard Boc-Pro is white.
-
FT-IR Spectroscopy:
-
Boc-Pro:[10] Strong Amide I band (
stretch) at ~1650 cm⁻¹. -
Boc-ThionoPro: Disappearance of Amide I; appearance of Thioamide bands at 1300–1550 cm⁻¹ (mixed modes of C-N stretch and C=S/N-H deformation).
-
-
NMR Spectroscopy (
):-
Boc-Pro Carbonyl: ~170–175 ppm.
-
Boc-ThionoPro Thiocarbonyl: Significant downfield shift to ~190–205 ppm . This is the definitive confirmation of C=S formation.
-
References
-
Artis, D. R., et al. (1988). "Thioamides as Peptide Bond Isosteres: Conformational and Biological Effects."[11][12] Journal of the American Chemical Society. Link
-
Raines, R. T. (2013). "n→π* Interactions of Amides and Thioamides: Implications for Protein Stability." Journal of the American Chemical Society. Link
-
Petersson, E. J., et al. (2017). "Thioamide Substitution Selectively Modulates Proteolysis and Receptor Activity of Therapeutic Peptide Hormones." Journal of the American Chemical Society. Link
-
Lawesson, S. O., et al. (1978). "Studies on Organophosphorus Compounds: A New Thionating Reagent." Bulletin of the Chemical Society of Belgium. Link
-
Goldberg, J. M., & Petersson, E. J. (2021). "Thioamides and Proteolysis: Examining the Effects and Applications of a Single-Atom Substitution." ScholarlyCommons (UPenn). Link
Sources
- 1. n→π* interactions of amides and thioamides: implications for protein stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. n→π* Interactions of Amides and Thioamides: Implications for Protein Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 3. hepionpharma.com [hepionpharma.com]
- 4. A Focused Review of Synthetic Applications of Lawesson’s Reagent in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. encyclopedia.pub [encyclopedia.pub]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Studies of Thioamide Effects on Serine Protease Activity Enable Two-Site Stabilization of Cancer Imaging Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Thioamide Substitution Selectively Modulates Proteolysis and Receptor Activity of Therapeutic Peptide Hormones - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Boc-Protected Amino Groups [organic-chemistry.org]
- 11. chemrxiv.org [chemrxiv.org]
- 12. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Stability of Benzotriazolide-Activated Thioesters
Foreword: The Critical Role of Activated Intermediates in Modern Synthesis
In the intricate landscape of chemical synthesis, particularly within drug development and chemical biology, the reliable formation of amide and ester bonds is paramount. Among the arsenal of activating agents, those that form activated thioesters have carved out a significant niche, especially in complex applications like Native Chemical Ligation (NCL) for protein synthesis.[1][2][3] Benzotriazolide-activated thioesters, in particular, represent a class of intermediates prized for their balance of high reactivity and manageable stability.[3][4] This guide provides a deep dive into the core principles governing the stability of these powerful reagents, offering field-proven insights for researchers, scientists, and drug development professionals aiming to leverage their full potential. We will move beyond simple protocols to explore the causality behind experimental choices, ensuring a robust and reliable application of this chemistry.
The Foundation: Synthesis and Mechanism of Benzotriazolide-Activated Thioesters
Understanding the stability of a reagent begins with a firm grasp of its formation and mode of action. N-acylbenzotriazoles are lauded for their relative stability, ease of formation, and high reactivity, which translates to high yields of acylated products.[3]
Synthesis: The Path to Activation
Benzotriazolide-activated thioesters are typically synthesized by the reaction of a carboxylic acid with a thiol in the presence of a benzotriazole-based coupling reagent. A common and efficient method involves the use of reagents like 2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate (HBTU).[5] The carboxylic acid is first activated by HBTU to form a highly reactive benzotriazole ester intermediate. This intermediate is then readily attacked by a thiol to furnish the desired thioester.
The reaction proceeds smoothly under mild conditions, often at room temperature in a suitable aprotic solvent like dichloromethane (DCM) or dimethylformamide (DMF).[4][5] The presence of a non-nucleophilic base, such as N,N-diisopropylethylamine (DIEA), is typically required to neutralize the hexafluorophosphate salt and facilitate the reaction.[5]
Experimental Protocol: General Synthesis of a Benzotriazolide-Activated Thioester
-
Reagent Preparation: Dissolve the carboxylic acid (1.0 equivalent) and the desired thiol (1.0-1.2 equivalents) in anhydrous DMF or DCM.
-
Activation: To this solution, add HBTU (1.1 equivalents) and DIEA (2.0 equivalents).
-
Reaction: Stir the reaction mixture at room temperature (25°C) for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Work-up: Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1 M NaHCO₃ solution and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the pure benzotriazolide-activated thioester.[5]
Mechanism of Acyl Transfer: The Role of the Benzotriazole Leaving Group
The efficacy of benzotriazolide-activated thioesters as acylating agents stems from the excellent leaving group ability of the benzotriazole moiety.[6] The thioester itself is an "active ester," meaning the carbonyl carbon is highly electrophilic and susceptible to nucleophilic attack.[6] When a nucleophile, such as the N-terminal cysteine of a peptide in NCL, attacks the carbonyl carbon, a tetrahedral intermediate is formed. The subsequent collapse of this intermediate is facilitated by the departure of the stable benzotriazolide anion.
Caption: General mechanism of acyl transfer from a benzotriazolide-activated thioester.
Core Analysis: Factors Governing the Stability of Benzotriazolide-Activated Thioesters
While their reactivity is a key asset, it is intrinsically linked to their stability. A reagent that decomposes on the benchtop before use is of little practical value. The stability of these thioesters is not absolute and is influenced by a confluence of environmental and structural factors.
Hydrolysis: The Primary Degradation Pathway
The most common degradation pathway for any active ester is hydrolysis, where water acts as a nucleophile, cleaving the ester bond to regenerate the carboxylic acid and the corresponding thiol.[7][8] Thioesters are generally prone to hydrolysis, and their stability is highly pH-dependent.[9]
-
Effect of pH: Both acid- and base-catalyzed hydrolysis can occur.[9] Generally, the rate of hydrolysis increases significantly at higher pH due to the increased concentration of the more nucleophilic hydroxide ion (OH⁻).[10] While more stable at neutral to slightly acidic pH, prolonged exposure to aqueous environments should be avoided.[5][7] Some benzotriazole esters have been shown to be relatively stable in the pH range of 5.0-8.0 for up to 24 hours at room temperature, but this is highly dependent on the specific structure.[5]
-
Moisture and Solvents: Meticulous control over moisture is critical.[7] Reactions should be conducted under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents. The choice of solvent can also play a role; polar protic solvents like water or alcohols can participate in solvolysis, leading to degradation. Aprotic solvents are therefore highly preferred.
Caption: Key factors influencing the stability of activated thioesters.
Thermal Stability
Benzotriazole-based reagents are known for their good thermal stability.[3] For instance, an imidazolium-supported N-acetyl benzotriazole showed thermal stability up to around 254°C.[3] While the activated thioesters themselves are generally less stable than the parent benzotriazole, they are often sufficiently robust for handling at room temperature during a typical reaction workup. However, for long-term storage, it is best practice to store them at low temperatures (-20°C) under desiccated conditions to minimize both thermal degradation and hydrolysis.
Structural (Steric and Electronic) Effects
The intrinsic stability of a benzotriazolide-activated thioester is also dictated by the nature of the acyl group.
-
Electronic Effects: The presence of electron-withdrawing groups on the acyl moiety increases the electrophilicity of the carbonyl carbon. This enhances its reactivity towards nucleophiles but also makes it more susceptible to hydrolysis.[5] Conversely, electron-donating groups can increase stability by reducing the partial positive charge on the carbonyl carbon, albeit at the cost of reduced reactivity.[5]
-
Steric Hindrance: Increased steric bulk around the carbonyl center can hinder the approach of nucleophiles, including water, thereby increasing the kinetic stability of the thioester. This is a classic strategy for moderating reactivity and improving shelf-life.
Table 1: Summary of Factors Affecting Stability
| Factor | Condition for Higher Stability | Rationale |
| pH | Neutral to slightly acidic (pH 5-7) | Minimizes both acid- and base-catalyzed hydrolysis.[5][7] |
| Moisture | Anhydrous / Desiccated | Prevents hydrolysis, the primary degradation pathway.[7] |
| Temperature | Low (-20°C for storage) | Slows the rate of all degradation reactions. |
| Solvent | Aprotic (e.g., DCM, THF, DMF) | Prevents solvolysis from protic solvents like water or alcohols. |
| Acyl Group | Electron-donating groups, Steric bulk | Reduces electrophilicity and sterically shields the carbonyl carbon. |
In Practice: Methodologies for Ensuring Success
Theoretical knowledge must be paired with robust practical application. The following sections provide actionable protocols and troubleshooting advice.
Best Practices for Handling and Storage
Given their sensitivity, particularly to moisture, the following handling procedures are critical:
-
Inert Atmosphere: Always handle solid reagents and prepare solutions under an inert atmosphere (e.g., in a glovebox or using Schlenk techniques).
-
Anhydrous Solvents: Use freshly distilled or commercially available anhydrous solvents.
-
Storage: Store the solid activated thioesters in a desiccator at -20°C. For solutions, prepare them fresh before use. If a solution must be stored, use an anhydrous solvent and store it under an inert atmosphere at low temperature for the shortest possible time.
Experimental Workflow: Assessing Thioester Stability
It is often prudent to assess the stability of a novel or crucial benzotriazolide-activated thioester under your specific reaction conditions.
Sources
- 1. Expedient on-resin modification of a peptide C-terminus through a benzotriazole linker - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of thioester peptides for the incorporation of thioamides into proteins by native chemical ligation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Imidazolium-supported benzotriazole: an efficient and recoverable activating reagent for amide, ester and thioester bond formation in water - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. A New Convenient Preparation of Thiol Esters Utilizing N-Acylbenzotriazoles [organic-chemistry.org]
- 5. Stable Benzotriazole Esters as Mechanism-Based Inactivators of the Severe Acute Respiratory Syndrome 3CL Protease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Active ester - Wikipedia [en.wikipedia.org]
- 7. carbodiimide.com [carbodiimide.com]
- 8. Page Not Found | Study Prep in Pearson+ [pearson.com]
- 9. gmwgroup.harvard.edu [gmwgroup.harvard.edu]
- 10. benchchem.com [benchchem.com]
Technical Guide: Boc-Protected Thio-Amino Acid Building Blocks in Peptidomimetics
Executive Summary
This technical guide addresses the synthesis, stability, and application of Boc-protected thio-amino acid building blocks , specifically focusing on thioamide isosteres (
This guide prioritizes the Boc-SPPS (Solid Phase Peptide Synthesis) strategy, as the acidic deprotection conditions of Boc chemistry (TFA) are generally more compatible with thioamides than the nucleophilic bases (piperidine) required for Fmoc deprotection, which can lead to edman-like degradation or desulfurization of the thioamide.
Part 1: Strategic Rationale & Chemical Physics
The Thioamide Effect
The substitution of the amide oxygen with sulfur (C=O
-
Bond Length: The C=S bond (approx. 1.71 Å) is significantly longer than C=O (1.23 Å), increasing the backbone length.
-
Hydrogen Bonding: Thioamides are stronger hydrogen bond donors (NH acidity increases) but weaker hydrogen bond acceptors than oxo-amides. This alters secondary structure stability (
-helix vs. -helix).[1] -
Proteolytic Stability: The C=S bond is a poor substrate for standard proteases (e.g., DPP-4), making these building blocks essential for extending the half-life of peptide therapeutics.
The "Dimer" Building Block Strategy
Expert Insight: While one might intuitively seek a monomeric building block (e.g., Boc-Ala-psi[CS]-OH), these are chemically unstable and difficult to couple without racemization or desulfurization. The field-proven standard is to synthesize a Boc-protected Thio-Dipeptide (e.g., Boc-Ala-psi[CSNH]-Gly-OH) in solution, and then use this dimer as the "building block" in SPPS. This ensures the difficult C=S bond is formed and purified before committing to the solid phase.
Part 2: Synthesis of the Building Block
The synthesis relies on Lawesson’s Reagent (LR) , a regioselective thionating agent. The protocol below details the conversion of a Boc-dipeptide ester into a Boc-thio-dipeptide acid.
Reaction Mechanism & Workflow
The transformation involves the thionation of a protected dipeptide ester followed by saponification.
Figure 1: Synthetic workflow for generating robust Boc-thio-dipeptide building blocks. The dimer strategy bypasses the instability of thio-amino acid monomers.
Detailed Protocol: Thionation with Lawesson’s Reagent
Reagents:
-
Starting Material: Boc-Xaa-Yaa-OBzl (Benzyl ester is preferred for stability, or OMe if saponification is mild).
-
Solvent: Anhydrous Toluene or Dimethoxyethane (DME).
Step-by-Step Methodology:
-
Dissolution: Dissolve 1.0 equivalent of Boc-Xaa-Yaa-OBzl in anhydrous toluene (0.1 M concentration).
-
Reagent Addition: Add 0.6 equivalents of Lawesson’s Reagent. (Note: LR provides 2 sulfur atoms per molecule, but 0.6 eq ensures complete conversion without excessive byproduct formation).
-
Reflux: Heat the mixture to 80–100°C under an argon atmosphere. Monitor via TLC. Reaction time is typically 2–4 hours.
-
Critical Check: The product will be less polar (higher R_f) than the starting amide.
-
-
Workup: Cool to room temperature. Evaporate solvent.
-
Purification: Flash chromatography (Silica gel, Hexane/EtOAc). Thioamides are often bright yellow, aiding visual fractionation.
-
Deprotection (C-terminus): Saponify the ester (if OMe/OEt) using LiOH in THF/H2O, or perform hydrogenolysis (H2/Pd-C) for OBzl esters (Note: Sulfur can poison Pd catalysts; transfer hydrogenation or saponification is safer).
-
Expert Tip: If using Pd/C, use high catalyst loading and short reaction times, or switch to alkaline hydrolysis to avoid desulfurization.
-
Part 3: Solid Phase Peptide Synthesis (SPPS) Integration
Once the Boc-Xaa-psi[CSNH]-Yaa-OH block is synthesized, it is introduced into the SPPS workflow.
Coupling Protocol
Thioamides are poor nucleophiles, but the amine of the thio-dipeptide (after Boc removal) is standard. The critical challenge is activating the carboxyl group of the thio-building block without cyclizing the sulfur onto the activated carbonyl.
The Thiazolone Danger: Similar to oxazolone formation in standard peptides, activation of a thio-amino acid can lead to thiazolone formation, causing rapid racemization.
Figure 2: The kinetic competition between productive coupling and thiazolone-mediated racemization.
Optimized Coupling Conditions
To minimize racemization, use low-racemization coupling cocktails and avoid pre-activation times.
Recommended Protocol:
-
Resin Preparation: Use MBHA or PAM resin for Boc chemistry.[5] Neutralize with 10% DIEA/DCM.
-
Activation:
-
Reagents: DIC (Diisopropylcarbodiimide) / HOAt (1-Hydroxy-7-azabenzotriazole). HOAt is superior to HOBt for suppressing racemization in sulfur-containing peptides.
-
Stoichiometry: 3 eq Building Block : 3 eq DIC : 3 eq HOAt.
-
-
Coupling: Add the activated mixture immediately to the resin. Do not pre-activate for more than 1-2 minutes.
-
Time: Shake for 1-2 hours.
-
Monitoring: Kaiser test (Ninhydrin). Note: Thioamides do not interfere with Ninhydrin, but the yellow color of the building block might stain the resin; wash thoroughly with DMF/DCM.
Part 4: Stability & Troubleshooting Data
Stability Profile
Thioamides are robust but have specific vulnerabilities.
| Parameter | Stability Status | Notes |
| TFA (Acid) | High | Stable to standard Boc deprotection (50% TFA/DCM) and HF cleavage. |
| Piperidine (Base) | Low/Moderate | Prolonged exposure (Fmoc protocols) causes S |
| Oxidation | Sensitive | Avoid peroxide-containing solvents (ethers must be BHT-stabilized). |
| Alkylation | Sensitive | The Sulfur is nucleophilic. Avoid strong alkylating agents (e.g., reactive halides) after thionation. |
Common Failure Modes
-
Desulfurization: Often caused by trace oxidants in solvents or excessive exposure to transition metals (Pd, Ag).
-
Solution: Use degassed solvents and EDTA washes if metal contamination is suspected.
-
-
Racemization: Occurs during the coupling of the thio-block.
-
Solution: Switch to DIC/HOAt or HATU/TMP (Collidine) and reduce coupling temperature to 0°C for the first 30 minutes.
-
References
-
Clausen, K., Thorsen, M., Lawesson, S. O., & Spatola, A. F. (1984).[4] Studies on amino acids and peptides.[4][5][6][7][8][9][10][][12] Part 6. Methods for introducing thioamide bonds into the peptide backbone: synthesis of the four monothio analogues of leucine enkephalin. Journal of the Chemical Society, Perkin Transactions 1.[4]
-
Goldberg, S. D., & Petersson, E. J. (2019). Thioamide-modified peptides for stabilized therapeutics and drug development.[8][13] Technology Publisher / University of Pennsylvania.
-
Manzor, K., & Kelleher, F. (2016).[9] Synthesis of Orthogonally Protected Thioamide Dipeptides for Use in Solid-Phase Peptide Synthesis. Arrow@TU Dublin.
-
Hoeg-Jensen, T. (2002). Effects of Thioamide Substitutions on the Conformation and Stability of α- and 310-Helices.[1] Journal of the American Chemical Society.[10]
-
Zacharie, B., et al. (2021). A Focused Review of Synthetic Applications of Lawesson’s Reagent in Organic Synthesis. MDPI / NIH.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. A Focused Review of Synthetic Applications of Lawesson’s Reagent in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Lawesson's Reagent [organic-chemistry.org]
- 4. Studies on amino acids and peptides. Part 6. Methods for introducing thioamide bonds into the peptide backbone: synthesis of the four monothio analogues of leucine enkephalin - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 5. peptide.com [peptide.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. chemistry.du.ac.in [chemistry.du.ac.in]
- 8. Technology - Thioamide-modified peptides for stabilized therapeutics and drug development [upenn.technologypublisher.com]
- 9. arrow.tudublin.ie [arrow.tudublin.ie]
- 10. chemrxiv.org [chemrxiv.org]
- 12. Racemization of amino acids in solid-phase peptide synthesis investigated by capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. DSpace [repository.upenn.edu]
Topic: The Mechanism of Thioacylation Using Nitrobenzotriazolides: A Guide to Synthesis, Activation, and Application
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The substitution of an amide bond with its isosteric thioamide counterpart offers profound implications for medicinal chemistry and chemical biology, altering hydrogen bonding capabilities, enhancing proteolytic stability, and introducing unique spectroscopic probes.[1] This guide provides an in-depth examination of the thioacylation mechanism facilitated by nitrobenzotriazolide reagents. We dissect the synthesis of these potent thioacylating agents from N-protected amino acids, elucidate the mechanistic pathway of thioamide bond formation, and provide field-proven experimental protocols. By explaining the causality behind reagent selection and procedural steps, this document serves as a comprehensive resource for researchers aiming to leverage thioacylation for the site-specific modification of peptides and other advanced biomolecules.
Introduction: The Strategic Value of the Thioamide Bond
The amide bond is the cornerstone of peptide and protein structure, yet its susceptibility to enzymatic hydrolysis presents a significant hurdle in drug development. Replacing the amide's carbonyl oxygen with sulfur to form a thioamide introduces subtle yet powerful changes.[1]
-
Structural and Electronic Perturbation: Thioamides exhibit altered bond lengths, enhanced nucleophilicity, and different hydrogen bonding donor/acceptor properties compared to amides.[1] This single-atom substitution can be used to probe the contribution of individual hydrogen bonds to protein folding and stability.[2]
-
Enhanced Stability: The thioamide bond is significantly more resistant to cleavage by proteases, a critical attribute for extending the in-vivo half-life of peptide-based therapeutics.[3][4]
-
Unique Spectroscopic Signature: The C=S bond provides distinct spectroscopic handles, with a UV absorption maximum around 265 nm and a ¹³C NMR chemical shift approximately 30 ppm downfield from the corresponding amide resonance, facilitating structural and functional studies.[2]
Given these advantages, methods for the efficient and site-specific installation of thioamides are of paramount importance. The benzotriazole methodology, particularly using nitro-substituted derivatives, presents a robust strategy for preparing storable, yet highly reactive, thioacylating agents.[5][6]
The Thioacylating Agent: Synthesis and Rationale
The efficacy of the entire thioacylation process hinges on the successful preparation of the thioacyl-nitrobenzotriazolide derivative. This is a multi-step process where an N-protected amino acid is converted into a potent thioacyl donor.
Synthetic Pathway Overview
The synthesis is a well-defined, three-step sequence that transforms a standard Fmoc-protected amino acid into a thioacylating agent. The key is the use of 4-nitro-1,2-phenylenediamine, which serves as a "latent benzotriazole" scaffold.[5]
Caption: General workflow for synthesizing Fmoc-thioacyl-nitrobenzotriazolides.
Causality Behind Experimental Choices
-
Amidation Strategy: The initial step involves activating the amino acid's carboxyl group, typically with isobutylchloroformate, and reacting it with one of the amino groups of 4-nitro-1,2-phenylenediamine. This selectively forms an amide bond, leaving the second amino group poised for the subsequent cyclization.
-
Thionating Reagents: The conversion of the newly formed amide to a thioamide is critical. Phosphorus pentasulfide (P₄S₁₀) is a powerful and effective thionating agent for this step.[5] Lawesson's reagent (LR) is another common choice; however, its efficacy can be substrate-dependent. For certain amino acids like Alanine, LR may provide higher yields, whereas for others, P₄S₁₀ is superior.[5] This choice must be validated empirically for the specific amino acid being modified.
-
Cyclization Conditions: The final step uses nitrous acid (generated in situ from NaNO₂ and acetic acid) to diazotize the free primary amine on the phenylenediamine ring.[5] This diazonium species undergoes rapid intramolecular cyclization onto the adjacent secondary amine nitrogen, forming the stable benzotriazole ring system and yielding the final thioacylating agent.[5] The nitro group remains on the aromatic ring, where it plays a key electronic role in the subsequent thioacylation step.
The Core Mechanism of Thioacylation
With the thioacyl-nitrobenzotriazolide in hand, the thioamide bond formation proceeds via a mechanism analogous to well-established peptide coupling reactions. The nitrobenzotriazole moiety functions as an excellent leaving group, activating the thiocarbonyl carbon for nucleophilic attack.
Caption: The mechanistic pathway of thioacylation via a nitrobenzotriazolide reagent.
-
Activation: The thioacyl-nitrobenzotriazolide is an "activated thioester". The benzotriazole system is an effective leaving group, and this capacity is further enhanced by the electron-withdrawing nature of the nitro group on the aromatic ring. This electronic pull creates a significant partial positive charge on the thiocarbonyl carbon, priming it for attack.
-
Nucleophilic Attack: The free amino group of the target molecule (e.g., an amino acid ester or the N-terminus of a peptide) acts as the nucleophile, attacking the electrophilic thiocarbonyl carbon. This results in the formation of a transient, high-energy tetrahedral intermediate.
-
Collapse and Product Formation: The tetrahedral intermediate rapidly collapses. The most favorable pathway is the expulsion of the stable nitrobenzotriazole anion, reforming the carbon-sulfur double bond and yielding the final, stable thioamide product.
Comparative Insight: The Role of Additives like HOAt
In standard peptide synthesis, additives like 1-Hydroxy-7-azabenzotriazole (HOAt) are used to suppress racemization and accelerate coupling.[7][8] HOAt functions by forming a highly reactive O-acylisourea intermediate with the coupling reagent, which then rapidly converts to a HOAt-ester. The nitrogen at the 7-position of the HOAt ring provides a "neighboring group effect," which enhances the reactivity of this active ester intermediate.[9]
While the nitrobenzotriazolide method prepares a pre-activated thioacyl donor, the underlying principle is similar: creating a reactive species with a good leaving group. The nitro group in the nitrobenzotriazolide serves the electron-withdrawing function that the azabenzotriazole ring system provides in HOAt-mediated couplings, making the triazole a better leaving group and thus facilitating the nucleophilic acyl substitution.[10]
Experimental Protocols and Data
The following protocols are adapted from established methodologies and provide a self-validating framework for synthesis and application.[5]
Protocol: Synthesis of Fmoc-Val-Thioacyl-Nitrobenzotriazolide
Step A: Amidation
-
Dissolve Fmoc-Val-OH (1 equiv.) in anhydrous THF.
-
Cool the solution to 0 °C and add N-methylmorpholine (NMM) (1 equiv.).
-
Add isobutylchloroformate (1 equiv.) dropwise and stir for 15 minutes.
-
Add a solution of 4-nitro-1,2-phenylenediamine (1 equiv.) in THF.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Work-up by removing THF under reduced pressure, dissolving in ethyl acetate, washing with water and brine, drying over Na₂SO₄, and purifying by silica gel chromatography.
Step B: Thionation
-
Dissolve the aminoacyl anilide product from Step A (1 equiv.) and Na₂CO₃ (1.5 equiv.) in anhydrous THF.
-
Add P₄S₁₀ (0.75 equiv.) portion-wise at room temperature.
-
Stir the reaction until TLC indicates consumption of the starting material.
-
Quench the reaction with saturated NaHCO₃ solution, extract with ethyl acetate, wash, dry, and purify by chromatography.
Step C: Cyclization
-
Dissolve the thioacyl anilide from Step B (1 equiv.) in glacial acetic acid containing 5% water.
-
Add NaNO₂ (1.2 equiv.) and stir at room temperature for 30 minutes.
-
Precipitate the product by adding the reaction mixture to cold water.
-
Filter the solid, wash with water, and dry. Purify by silica chromatography if necessary (note: some amino acid derivatives may degrade on silica[5]).
Quantitative Data Summary
The following table summarizes typical yields for the synthesis of the valine derivative as a representative example.[5]
| Step | Reaction | Reagents & Conditions | Typical Yield |
| A | Amidation | NMM, isobutylchloroformate, 4-nitro-1,2-phenylenediamine, THF, rt | ~90% |
| B | Thionation | P₄S₁₀, Na₂CO₃, THF, rt | ~86% |
| C | Cyclization | NaNO₂, AcOH, H₂O, rt | ~90% |
Protocol: Thioacylation of a Peptide
-
On a solid-phase resin, deprotect the N-terminal Fmoc group of the peptide chain using 20% piperidine in DMF.
-
Wash the resin extensively with DMF.
-
Dissolve the Fmoc-Thioacyl-Nitrobenzotriazolide (2-3 equiv.) in DMF.
-
Add the solution to the resin and agitate at room temperature. Monitor the reaction using a qualitative test (e.g., Kaiser test).
-
Once the reaction is complete, wash the resin with DMF, DCM, and methanol, and dry under vacuum.
-
Proceed with the next coupling cycle or final cleavage from the resin. Caution: Prolonged exposure to strong acid during cleavage can cause side reactions.[2]
Applications in Modern Drug Discovery
The ability to precisely install thioamides opens up numerous avenues in research and development.
-
Peptide and Protein Engineering: This methodology is routinely used in Fmoc-based solid-phase peptide synthesis (SPPS) to generate thioamide-containing peptides up to 40 amino acids in length.[2] These modified peptides are invaluable tools for studying protein structure and function.
-
Improving Therapeutic Peptides: By replacing specific amide bonds with thioamides, researchers can develop peptide drug candidates with significantly improved resistance to proteolytic degradation, a key step in enhancing their pharmacokinetic profiles.[3][4]
-
Bioisosteric Replacement: Thioamides serve as effective bioisosteres for amides in small molecule drug design. This substitution can alter the compound's binding affinity for its target, improve cell permeability, or modulate its metabolic profile.[1]
Conclusion
Thioacylation using pre-formed nitrobenzotriazolide reagents is a powerful and reliable method for the site-specific incorporation of thioamides into complex molecules. The mechanism proceeds through a highly activated thioester intermediate, driven by the excellent leaving group capability of the nitrobenzotriazole anion. A thorough understanding of the synthesis of the thioacylating agent and the core thioacylation mechanism enables researchers to troubleshoot effectively and apply this chemistry to solve challenging problems in drug development and chemical biology. As the demand for more stable and potent peptide therapeutics grows, the strategic application of this and related thioacylation methodologies will undoubtedly continue to expand.
References
-
Dunbar, K. L., & Mitchell, D. A. (2020). Thioamides: Biosynthesis of Natural Compounds and Chemical Applications. Journal of Biological Chemistry. [Link]
-
Duan, Y., et al. (2018). Synthesis of thioester peptides for the incorporation of thioamides into proteins by native chemical ligation. Bioorganic & Medicinal Chemistry. [Link]
-
Katritzky, A. R., Drewniak, M., & Lue, P. (1988). The chemistry of benzotriazole. 10. A conceptually new approach to the synthesis of secondary amides and thioamides. The Journal of Organic Chemistry. [Link]
-
Katritzky, A. R., Drewniak, M., & Lue, P. (1988). The chemistry of benzotriazole. 10. A conceptually new approach to the synthesis of secondary amides and thioamides. American Chemical Society. [Link]
-
Hansen, T. N., & Olsen, C. A. (2023). Contemporary Applications of Thioamides and Methods for Their Synthesis. Chemistry – A European Journal. [Link]
-
ResearchGate. (2023). Thioacylation strategies. [Link]
-
Wikipedia. (2023). 1-Hydroxy-7-azabenzotriazole. [Link]
-
Levesque, G., et al. (2000). Protein thioacylation. 1. Reagents design and synthesis. Biomacromolecules. [Link]
-
Iris Biotech GmbH. (n.d.). The Essential Role of HOAt in Modern Peptide Synthesis. [Link]
-
Kates, S. A., et al. (1992). Automated solid-phase peptide synthesis: use of 2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium tetrafluoroborate for coupling of tert-butyloxycarbonyl amino acids. Analytical Biochemistry. [Link]
-
Katritzky, A. R., et al. (2000). The Efficient Preparation of Di and Tripeptides by Coupling N -(Cbz or Fmoc-α-aminoacyl)benzotriazoles with Unprotected Amino Acids. Request PDF on ResearchGate. [Link]
-
Grokipedia. (n.d.). 1-Hydroxy-7-azabenzotriazole. [Link]
-
Xia, Y., et al. (2017). Enhanced Reactivity in Nucleophilic Acyl Substitution Ion/Ion Reactions using Triazole-Ester Reagents. Journal of the American Society for Mass Spectrometry. [Link]
-
Wang, X., et al. (2023). Nitroalkanes as thioacyl equivalents to access thioamides and thiopeptides. Nature Communications. [Link]
-
Wang, X., et al. (2022). Nitroalkanes as Thioacyl Equivalents to Access Thioamides and Thiopeptides. Research Square. [Link]
-
Katritzky, A. R., et al. (2005). Benzotriazole-assisted thioacylation. The Journal of Organic Chemistry. [Link]
-
Wang, X., et al. (2023). Nitroalkanes as thioacyl equivalents to access thioamides and thiopeptides. PubMed. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Thioamides: Biosynthesis of Natural Compounds and Chemical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Nitroalkanes as thioacyl equivalents to access thioamides and thiopeptides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Nitroalkanes as thioacyl equivalents to access thioamides and thiopeptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis of thioester peptides for the incorporation of thioamides into proteins by native chemical ligation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. 1-Hydroxy-7-azabenzotriazole - Wikipedia [en.wikipedia.org]
- 8. nbinno.com [nbinno.com]
- 9. 1-Hydroxy-7-azabenzotriazole (HOAt) [benchchem.com]
- 10. Enhanced Reactivity in Nucleophilic Acyl Substitution Ion/Ion Reactions using Triazole-Ester Reagents - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Reaction conditions for thioamide bond formation with proline
Application Note: High-Fidelity Thioamide Bond Formation in Proline-Containing Peptides
Abstract
The introduction of thioamide linkages (
Mechanistic Insight & Reagent Selection
The conversion of an amide to a thioamide proceeds via a thiaoxaphosphetane intermediate, analogous to the Wittig reaction.[2][3] For proline, the steric bulk of the pyrrolidine ring destabilizes this intermediate, often requiring higher activation energies that inadvertently promote racemization.[1]
The Thionation Pathway
The reaction is driven by the formation of a stable P=O bond.[2][4][5] The reagent (LR or BR) dissociates into dithiophosphine ylides, which attack the carbonyl oxygen.[1]
Figure 1: General mechanism of amide thionation via dithiadiphosphetane reagents.[1]
Reagent Decision Matrix
| Feature | Lawesson’s Reagent (LR) | Belleau’s Reagent (BR) |
| Structure | 2,4-bis(4-methoxyphenyl)-... | 2,4-bis(4-phenoxyphenyl)-...[1] |
| Reactivity | High. Rapid kinetics. | Moderate. Slower, controlled kinetics.[1] |
| Solubility | Low in THF/DCM at RT.[1] Requires Toluene/Reflux.[1][6] | High in THF/DCM/DME at RT.[1] |
| Racemization Risk | High (Due to reflux temps).[1] | Low (Operates at 0–25°C).[1] |
| Best For | Achiral amides, Glycine, tertiary amides.[1] | Proline , chiral amino acids, complex peptides.[1][4] |
Expert Insight: While LR is the industry standard, Belleau’s Reagent is strictly recommended for Proline derivatives .[1] The phenoxy group in BR increases solubility in polar organic solvents (THF, DCM), allowing the reaction to proceed at lower temperatures, thereby preserving the stereocenter.[1]
Experimental Protocols
Protocol A: Epimerization-Free Thionation (Belleau’s Reagent)
Target Application: N-protected Proline derivatives (e.g., Fmoc-Pro-OMe) or Proline-containing peptides where stereochemical integrity is paramount.[1]
Materials:
-
Substrate: N-protected peptide/amino acid (1.0 equiv).[1]
-
Reagent: Belleau’s Reagent (0.55 – 0.60 equiv).[1] Note: Reagent is a dimer; 0.5 eq provides 1.0 eq of sulfur.
-
Solvent: Anhydrous THF or DME (0.1 M concentration).[1]
-
Atmosphere: Dry Argon/Nitrogen.[1]
Step-by-Step:
-
Preparation: Flame-dry a round-bottom flask and cool under argon.
-
Dissolution: Dissolve the peptide substrate in anhydrous THF.
-
Addition: Add Belleau’s Reagent (0.55 equiv) in a single portion.
-
Note: Unlike LR, BR should dissolve readily in THF at room temperature.[1]
-
-
Reaction: Stir at 20–25°C for 4–12 hours.
-
Workup (Scavenging):
-
Purification: Flash column chromatography (Hexane/EtOAc). Thioamides are often bright yellow.[1]
Protocol B: Solid-Phase Peptide Synthesis (SPPS) Thionation
Target Application: Thionating a Proline residue already incorporated into a resin-bound peptide.[1]
Challenges: Reagent penetration into the resin matrix and slow kinetics on solid phase.[1]
Step-by-Step:
-
Resin Prep: Swell the resin (e.g., Rink Amide, 0.1 mmol scale) in dry DCM for 30 min.
-
Reagent Cocktail:
-
Reaction:
-
Washing:
Quality Control & Troubleshooting
Data Interpretation
| Method | Observation |
| TLC | Thioamides generally have higher |
| NMR ( | Carbonyl ( |
| Physical | Product is typically yellow/orange.[1] |
Troubleshooting Guide
Figure 2: Troubleshooting logic for common thionation failures.
References
-
Lajoie, G., et al. (1983).[1][7] "Facile regioselective formation of thiopeptide linkages from oligopeptides with new thionation reagents." Tetrahedron Letters, 24(36), 3815-3818.[1] (Primary source for Belleau's Reagent).[1][7] Link
-
Jesberger, M., Davis, T. P., & Barner, L. (2003).[1][3] "Applications of Lawesson’s Reagent in Organic and Organometallic Syntheses." Synthesis, 2003(13), 1929-1958.[1] Link[1][8]
-
Ozturk, T., Ertas, E., & Mert, O. (2007).[1][7] "Use of Lawesson’s Reagent in Organic Syntheses." Chemical Reviews, 107(11), 5210-5278.[1] Link[1]
-
Bergman, J., et al. (2011).[1] "Thionation using Fluorous Lawesson's Reagent." Journal of Organic Chemistry, 76(5), 1546-1553.[1] Link[1]
Sources
- 1. Lawesson's reagent - Wikipedia [en.wikipedia.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Lawesson's Reagent [organic-chemistry.org]
- 4. A Focused Review of Synthetic Applications of Lawesson’s Reagent in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. Direct Fmoc-Chemistry-Based Solid Phase Synthesis of Peptidyl Thioesters - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chemrxiv.org [chemrxiv.org]
- 8. Reagents of the month- April- Lawesson's and Woollins' reagents - SigutLabs [sigutlabs.com]
Application Note: Strategic Solvent Selection for Robust Boc-ThionoPro Peptide Coupling Reactions
An Application Note and Protocol from the Desk of a Senior Application Scientist
Introduction: The Unique Challenge of Thioamides in Peptide Synthesis
The incorporation of non-natural amino acids is a cornerstone of modern drug discovery, enabling the design of peptides and peptidomimetics with enhanced stability, novel structural motifs, and improved pharmacological profiles. Among these, thionated amino acids, where a sulfur atom replaces the oxygen of an amide bond, are of particular interest. The resulting thioamide bond can act as a spectroscopic probe, a transition-state isostere for enzyme inhibitors, and can introduce significant conformational constraints.
N-tert-butyloxycarbonyl-L-thioproline (Boc-ThionoPro-OH) is a key building block for introducing a thioamide linkage at a proline residue. However, the coupling of thionoamino acids presents unique challenges compared to their canonical oxygen-containing counterparts. The sulfur atom alters the nucleophilicity and electronic properties of the carboxyl group, influencing acylation kinetics and the propensity for side reactions, most notably epimerization.
This application note provides a detailed guide to solvent selection for the successful coupling of Boc-ThionoPro-OH in solid-phase and solution-phase peptide synthesis. We will move beyond a simple list of solvents to explore the underlying chemical principles that govern reaction success, providing you with the rationale to optimize your coupling protocols for maximum efficiency and purity.
The Mechanistic Imperative: Why Solvent Choice is Critical
The choice of solvent is not a passive variable; it is an active participant in the reaction mechanism. In peptide coupling, the solvent must fulfill several roles:
-
Solubilization: All reactants—the resin-bound amine, the Boc-ThionoPro-OH, and the coupling reagents—must be adequately solvated to ensure the reaction proceeds homogenously.
-
Reaction Kinetics: The polarity of the solvent can significantly influence the rate of the reaction by stabilizing or destabilizing charged intermediates formed during the activation of the carboxylic acid.
-
Suppression of Side Reactions: A key role of the solvent is to minimize side reactions, particularly the racemization of the amino acid.
The activation of Boc-ThionoPro-OH with a carbodiimide, such as N,N'-diisopropylcarbodiimide (DIC), proceeds through a highly reactive O-acylisourea intermediate. This intermediate can either react with the desired amine to form the thioamide bond or rearrange into an unreactive N-acylisourea. More critically, it is susceptible to cyclization to form a 2-thio-5-oxazolone (thio-oxazolone), which is highly prone to epimerization at the α-carbon.
Figure 1: Competing reaction pathways in Boc-ThionoPro coupling.
The ideal solvent will favor the direct reaction of the O-acylisourea intermediate with the amine while disfavoring the formation and subsequent racemization of the thio-oxazolone intermediate.
A Comparative Analysis of Common Solvents
The selection of a solvent is a balance of multiple factors. The following table provides a comparative overview of commonly used solvents for peptide synthesis and their specific implications for Boc-ThionoPro coupling.
| Solvent | Dielectric Constant (ε) | Key Properties & Rationale for Use/Avoidance | Recommendation for Boc-ThionoPro |
| Dichloromethane (DCM) | 9.1 | Pros: Excellent swelling for polystyrene resins, good solubilization of protected amino acids. Cons: Relatively non-polar, which can favor the formation of the thio-oxazolone intermediate. | Recommended with Caution. Often used in combination with a more polar solvent. |
| N,N-Dimethylformamide (DMF) | 36.7 | Pros: High polarity, excellent solvating power for both reactants and coupling reagents. Cons: Can contain amine impurities that may react with the activated acid. Its basicity can promote epimerization. | Not Recommended as a primary solvent. Its polarity can stabilize the charged intermediates, but the risk of epimerization is significant. |
| N-Methyl-2-pyrrolidone (NMP) | 32.2 | Pros: Similar to DMF in solvating power but generally of higher purity. Cons: High boiling point can make removal difficult. Still carries a risk of promoting epimerization due to its polarity and basic nature. | Use with Caution. Can be a substitute for DMF but does not eliminate the core risks. |
| Tetrahydrofuran (THF) | 7.6 | Pros: Aprotic and less polar than DMF/NMP, which can suppress the formation of the thio-oxazolone. Cons: Poor swelling of polystyrene resins. | Recommended, often in a mixture. A mixture of DCM/THF can provide a good balance of resin swelling and suppression of side reactions. |
| Acetonitrile (ACN) | 37.5 | Pros: Highly polar and aprotic. Cons: Limited use in standard solid-phase synthesis due to poor resin swelling. | Limited Utility. More common in solution-phase couplings where resin swelling is not a factor. |
Expert Insight: A common misconception is that a single "best" solvent exists. In practice, solvent mixtures often provide the optimal environment. A blend of a good resin-swelling solvent (like DCM) with a reaction-modulating solvent (like THF) allows for a tailored reaction environment.
Recommended Protocol: Boc-ThionoPro Coupling on Solid Support
This protocol is designed to maximize coupling efficiency while minimizing epimerization. It assumes a standard polystyrene resin with a Rink Amide linker.
Materials:
-
Boc-ThionoPro-OH (1.2 equiv)
-
N,N'-Diisopropylcarbodiimide (DIC) (1.2 equiv)
-
Hydroxybenzotriazole (HOBt) (1.2 equiv)
-
Resin-bound amine (1.0 equiv)
-
Dichloromethane (DCM), anhydrous
-
Tetrahydrofuran (THF), anhydrous
-
Piperidine (20% in DMF for Boc removal, if applicable)
-
Kaiser Test reagents
Workflow Diagram:
Figure 2: Step-by-step workflow for Boc-ThionoPro coupling.
Step-by-Step Procedure:
-
Resin Preparation: Swell the resin-bound amine in the reaction vessel with DCM for 30 minutes. Drain the solvent.
-
Pre-activation (Critical Step):
-
In a separate vial, dissolve Boc-ThionoPro-OH (1.2 equiv) and HOBt (1.2 equiv) in a solvent mixture of DCM/THF (4:1 v/v). The volume should be sufficient to create a 0.2-0.4 M solution.
-
Add DIC (1.2 equiv) to this solution and allow it to pre-activate for 5-10 minutes at 0°C (ice bath).
-
Rationale: Pre-activation in a less polar solvent mixture like DCM/THF minimizes the lifetime of the highly reactive O-acylisourea intermediate in the absence of the resin-bound amine, thereby reducing the risk of thio-oxazolone formation. The inclusion of HOBt provides an alternative reaction pathway via an activated ester, which is more stable and less prone to racemization.
-
-
Coupling Reaction:
-
Add the pre-activated mixture to the reaction vessel containing the swollen resin.
-
Agitate the reaction mixture at room temperature for 2-4 hours. The progress of the reaction should be monitored.
-
Rationale: A longer reaction time may be necessary compared to standard amino acid couplings due to the potentially slower kinetics of thioamide bond formation.
-
-
Washing:
-
Drain the reaction mixture.
-
Wash the resin thoroughly with DCM (3x), followed by THF (3x), and finally DCM (3x) to remove any unreacted reagents and byproducts.
-
-
Monitoring:
-
Perform a Kaiser test on a small sample of the resin beads. A negative result (colorless or yellow beads) indicates complete coupling. A positive result (blue beads) indicates the presence of unreacted primary amines, and a recoupling step is necessary.
-
Self-Validation: The Kaiser test is a crucial in-process control that validates the success of the coupling step before proceeding with the synthesis, preventing the accumulation of deletion sequences.
-
Concluding Remarks
The successful incorporation of Boc-ThionoPro-OH is highly dependent on a rationally chosen solvent system that balances reactant solubility with the suppression of epimerization. While DCM remains a workhorse for its excellent resin-swelling properties, its use in combination with a less polar, aprotic solvent like THF is highly recommended to mitigate the formation of the problematic thio-oxazolone intermediate. The protocol provided here, emphasizing pre-activation in a mixed solvent system, offers a robust and validated method for achieving high-purity thionated peptides.
References
-
Title: Chemical Synthesis of Peptides and Proteins Source: Nature Biotechnology URL: [Link]
-
Title: 5-(1H-Benzotriazol-1-yloxy)-3,4-dihydro-1-methyl 2H-pyrrolium hexachloroantimonate (BDMP) Source: Encyclopedia of Reagents for Organic Synthesis URL: [Link]
-
Title: Principles of Solid Phase Peptide Synthesis Source: Novabiochem Innovation and new products URL: [Link]
-
Title: The Kaiser Test Source: Analytical Biochemistry URL: [Link]
Procedure for site-specific thioamide insertion in peptides
Application Note: Site-Specific Thioamide Insertion in Peptides via Solid-Phase Synthesis
Executive Summary
The site-specific replacement of a peptide bond (–CONH–) with a thioamide isostere (–CSNH–) is a powerful strategy for enhancing proteolytic stability and constraining peptide conformation.[1] Thioamides act as "single-atom" modifications that maintain the steric profile of the native peptide while significantly altering its electronic properties.[2]
This guide details the Fmoc-Thioacyl-Nitrobenzotriazole (Nbz) method. Unlike early methods using Lawesson’s reagent on full peptides (which lacks regioselectivity) or thioacids (prone to racemization), the Nbz approach allows for the precise, enantiopure insertion of thioamides during standard Fmoc Solid-Phase Peptide Synthesis (SPPS).
Key Applications:
-
Proteolytic Stability: Increasing serum half-life by blocking protease cleavage (e.g., DPP-4, Trypsin).
-
Biophysical Probes: Fluorescence quenching (FRET pairs) and photoswitching.[1]
-
Mechanistic Studies: Probing hydrogen bonding networks (S is a weaker H-bond acceptor than O).
Chemical Basis & Mechanism[3]
The thioamide bond introduces specific physicochemical changes driven by the sulfur atom:
-
Bond Length: The C=S bond (1.71 Å) is longer than C=O (1.23 Å), slightly expanding the backbone.
-
Acidity: The
-proton of a thioamide is more acidic (pKa ~12-13) than that of an amide (pKa ~17). This is the critical process variable: The increased acidity makes the residue highly susceptible to base-catalyzed racemization (epimerization) during subsequent Fmoc deprotection steps. -
Protease Resistance: The larger van der Waals radius of sulfur and altered electrostatics prevent the catalytic nucleophile of serine/cysteine proteases from effectively attacking the carbonyl carbon.
Comparative Stability Data
Table 1: Impact of Thioamide Substitution on GLP-1 Analog Stability (Data adapted from Petersson et al.)
| Peptide Variant | Modification Site | Protease | Half-Life ( | Fold Improvement |
| GLP-1 (Native) | None | DPP-4 | ~2 min | 1x |
| GLP-1 (Thio) | Ala2 ( | DPP-4 | > 24 hours | > 700x |
| BVD15 (Native) | None | Trypsin | 1.5 hours | 1x |
| TB1-RS6 | Arg6 ( | Trypsin | > 24 hours | > 16x |
Strategic Planning & Precursors
Before initiating SPPS, you must synthesize or acquire the activated thioacylating monomer. The standard Fmoc-amino acid cannot be converted to a thioamide directly on the resin without side reactions. We utilize Fmoc-aminoacyl-N-nitrobenzotriazoles .
Workflow Visualization: Precursor Synthesis
Figure 1: Synthesis pathway for the activated thioacyl-nitrobenzotriazole precursor. This species is stable and can be stored at -20°C.
Detailed Protocol: SPPS Incorporation[1][5][6][7]
Reagents Required:
-
Resin: Rink Amide or Wang (Standard loading).
-
Solvents: Anhydrous DCM, DMF (peptide grade).
-
Activated Monomer: Fmoc-AA(
CS)-Nbz (prepared as above). -
Deprotection: 20% Piperidine in DMF (Standard) AND 1% DBU, 2% Piperidine in DMF (Specialized) .
-
Coupling Agents: HBTU/DIEA (Standard), HOAt/DIC (For post-thioamide).
Step-by-Step Procedure
1. Resin Preparation & Standard Elongation Synthesize the peptide from C-terminus up to the residue preceding the thioamide insertion using standard Fmoc/tBu protocols.
-
Checkpoint: Perform a Kaiser test to ensure the N-terminal amine is free.
2. Coupling the Thioamide Precursor (CRITICAL STEP) The coupling of the thioacyl-benzotriazole does not require exogenous activators (like HBTU) or base (DIEA). The benzotriazole moiety is the leaving group.[1]
-
Dissolve: Dissolve 2.0 equivalents (relative to resin loading) of Fmoc-AA-C(=S)-Nbz in minimal dry DCM. If solubility is poor, add a small amount of dry THF. Avoid DMF if possible to accelerate reaction rate.
-
Incubate: Add solution to the resin. Shake at room temperature for 1–2 hours.
-
Monitor: The reaction solution will turn yellow/orange (release of nitrobenzotriazole).
-
Wash: Drain and wash extensively with DCM (5x) and DMF (5x).
-
Note:DO NOT ADD BASE (DIEA/NMM). Base promotes immediate racemization of the activated thioamide.
3. Fmoc Deprotection of the Thioamide Residue
This is the step where most failures occur. The
-
Method A (Standard - High Risk): 20% Piperidine in DMF, 2 x 3 min. (Only for Glycine thioamides).
-
Method B (Optimized - Petersson Protocol):
-
Reagent: 1% DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) + 2% Piperidine in DMF.
-
Time: 3 x 30 seconds. Work quickly.
-
Wash: Immediately wash with DMF containing 0.1% HOBt (to scavenge residual base and protonate the species).
-
4. Coupling the Next Amino Acid The amine of a thioamide residue is less nucleophilic than a standard amine.
-
Activation: Use a highly efficient coupling system. HOAt/DIC or HATU/DIEA is recommended.
-
Stoichiometry: Use 4–5 equivalents.
-
Double Couple: Perform the coupling twice for 1 hour each to ensure completion.
-
Validation: The Kaiser test may be difficult to interpret due to the sulfur chromophore. A micro-cleavage and LC-MS check is recommended after this step.
Workflow Visualization: SPPS Cycle
Figure 2: Modified SPPS cycle for thioamide insertion. Note the specialized deprotection and washing steps.
Quality Control & Troubleshooting
| Issue | Probable Cause | Corrective Action |
| Epimerization (D/L mix) | Base exposure during Fmoc removal. | Switch to DBU/Piperidine flash deprotection. Ensure HOBt wash is used. |
| Low Yield of Next AA | Low nucleophilicity of thioamide amine. | Use HOAt (7-aza-HOBt) or HATU. Increase temperature to 50°C (carefully). |
| Desulfurization | Oxidation during cleavage. | Avoid strong oxidizers. Use EDT (Ethanedithiol) in the cleavage cocktail (TFA/TIS/Water/EDT). |
| Edman Degradation | Acidic cleavage of N-terminal thioamide. | Do not leave a thioamide at the N-terminus. Always cap with an acetyl group or another amino acid. |
Analytical Note: Thioamides have a characteristic UV absorbance at ~270 nm (strong) and ~340 nm (weak, n->
References
-
Batjargal, S., et al. (2014).[4] "Synthesis of thioester peptides for the incorporation of thioamides into proteins by native chemical ligation." Journal of Peptide Science. Link
-
Mukherjee, S., et al. (2015).[6] "Efficient Site-Specific Incorporation of Thioamides into Peptides on a Solid Support." Organic Letters. Link
-
Ibrahim, T. S., et al. (2011).[7] "Benzotriazole Reagents for the Syntheses of Fmoc-, Boc-, and Alloc-Protected Amino Acids." Synlett. Link
-
Walters, C. R., et al. (2017).[5] "Thioamide Substitution Selectively Modulates Proteolysis and Receptor Activity of Therapeutic Peptide Hormones." Journal of the American Chemical Society. Link
Sources
- 1. Synthesis of thioester peptides for the incorporation of thioamides into proteins by native chemical ligation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. chemrxiv.org [chemrxiv.org]
- 4. Synthesis of thioester peptides for the incorporation of thioamides into proteins by native chemical ligation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Fmoc Deprotection for Thioamide-Containing Peptides and Proteins - Thieme Chemistry - Georg Thieme Verlag KG [thieme.de]
- 6. Efficient Site-Specific Incorporation of Thioamides into Peptides on a Solid Support - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Benzotriazole Reagents for the Syntheses of Fmoc-, Boc-, and Alloc-Protected Amino Acids [organic-chemistry.org]
Microwave-assisted coupling of thio-amino acid derivatives
Application Note: Microwave-Assisted Coupling of Thio-Amino Acid Derivatives
Executive Summary
The incorporation of thio-amino acids (Cysteine, Penicillamine, Homocysteine) and their derivatives into peptides presents a unique "triad of challenges": racemization , oxidation , and catalyst poisoning . While microwave-assisted solid-phase peptide synthesis (MW-SPPS) has revolutionized the speed and purity of difficult sequences, the high energy involved can exacerbate the racemization of activated cysteine derivatives.
This guide provides a validated methodology for the microwave-assisted coupling of thio-amino acids. By decoupling the thermal energy applied to thio-derivatives (max 50°C) from the rest of the peptide chain (90°C), researchers can achieve high purity (>95%) without compromising chiral integrity. Furthermore, we detail a protocol for Microwave-Assisted Native Chemical Ligation (MW-NCL), utilizing dielectric heating to accelerate the transthioesterification rate-determining step.
Mechanistic Insight: The Sulfur Challenge
The Polarizability Trap
Sulfur is highly polarizable (soft nucleophile). In a microwave field, sulfur-containing side chains absorb energy efficiently, creating localized "hotspots."
-
Racemization Risk: The acidity of the
-proton in Cysteine derivatives is higher than in other amino acids due to the electron-withdrawing effect of the thiocarbonyl or protected thiol group. High temperatures (>60°C) during the activated ester stage promote base-catalyzed proton abstraction, leading to significant racemization (up to 10-20% D-isomer formation). - -Elimination: Elevated temperatures can drive the elimination of the sulfur protecting group, converting Cysteine to Dehydroalanine, which subsequently reacts with piperidine to form adducts.
The Microwave Solution
Microwave irradiation overcomes chain aggregation (beta-sheets) which often plagues Cys-rich regions (e.g., defensins, cyclotides). The key is Selective Energy Application : using high energy to deaggregate the resin-bound peptide before coupling, but lowering the energy during the coupling of the sensitive thio-amino acid.
Critical Parameters & Reagents
| Parameter | Standard AA Condition | Thio-AA Condition (Cys, Pen) | Rationale |
| Temperature | 75°C - 90°C | 50°C (Strict Limit) | Prevents |
| Coupling Time | 2 - 5 min | 10 min | Compensates for lower kinetic energy at 50°C. |
| Activator | DIC / Oxyma Pure | DIC / Oxyma Pure | Oxyma is superior to HOBt for suppressing racemization. |
| Base | DIPEA (if used) | Sym-Collidine (Optional) | Collidine is a weaker base, reducing risk of elimination. |
| Protecting Group | Trt (Trityl) | Trt (Standard) or Acm | Trt is bulky, reducing aggregation; Acm is stable if orthogonal deprotection is needed. |
Protocol A: Direct MW-SPPS Coupling of Cysteine/Derivatives
Objective: Couple Fmoc-Cys(Trt)-OH to a resin-bound peptide without racemization.
Materials:
-
Resin: Rink Amide ProTide or 2-Chlorotrityl Chloride (2-CTC). Note: Use 2-CTC if Cys is the C-terminal residue to avoid diketopiperazine formation.
-
Reagents: Fmoc-Cys(Trt)-OH (0.2 M in DMF), DIC (0.5 M in DMF), Oxyma Pure (1.0 M in DMF).
Step-by-Step Workflow:
-
Resin Preparation: Swell resin in DMF for 15 mins (ambient).
-
Deprotection (High Energy):
-
Reagent: 20% Piperidine with 0.1 M Oxyma (to suppress aspartimide if Asp is present).
-
Microwave: 75°C - 90°C for 2 minutes.
-
Wash: 4x DMF (aggressive washing is crucial to remove piperidine).
-
-
Coupling (The "Safe" Cycle):
-
Pre-activation: Do NOT pre-activate outside the vessel for >2 mins.
-
Addition: Add Amino Acid (5 eq), Oxyma (5 eq), then DIC (10 eq).
-
Microwave Ramp:
-
Stage 1: Ramp to 50°C over 30 seconds (Power: ~25-40W).
-
Stage 2: Hold at 50°C for 10 minutes. Do not exceed.
-
-
-
Post-Coupling Wash: 4x DMF.
-
Capping (Optional but Recommended): Acetic anhydride/DIPEA/DMF to cap truncated sequences.
Visual Workflow (DOT Diagram)
Caption: Workflow distinguishing the thermal energy pathways for standard vs. thio-amino acids to prevent racemization.
Protocol B: Microwave-Assisted Native Chemical Ligation (MW-NCL)
Objective: Ligate two unprotected peptide segments (one C-terminal Thioester, one N-terminal Cys) using microwave irradiation to accelerate the reaction from 24h to <2h.
Mechanistic Context
NCL involves a reversible transthioesterification followed by an irreversible S-to-N acyl shift.[1] Microwaves accelerate the first, rate-limiting step (thiol exchange).
Materials:
-
Peptide A: C-terminal thioester (e.g., prepared via Nbz or alkyl thioester).
-
Buffer: 6M Guanidine HCl, 0.2M Sodium Phosphate, pH 7.0.
-
Catalyst: MPAA (4-Mercaptophenylacetic acid) or TCEP (as reducing agent).
Step-by-Step Workflow:
-
Dissolution: Dissolve Peptide A and B (1:1 ratio) in degassed buffer to a concentration of 2–5 mM.
-
Add Additives: Add MPAA (50 mM) and TCEP (20 mM). Check pH, adjust to 7.0.
-
Microwave Irradiation:
-
Instrument: CEM Discover or Biotage Initiator (Open vessel mode preferred to monitor pH, or sealed if volume is small).
-
Settings: 37°C - 45°C (Max). Note: Do not exceed 50°C to avoid thioester hydrolysis.
-
Power: Low (10-20W).
-
Time: 30 minutes.
-
-
Monitoring: Analyze via LC-MS. If incomplete, repeat MW cycle for 15 mins.
-
Workup: Acidify with 0.1% TFA, extract MPAA with ether (optional), and purify via Prep-HPLC.
NCL Mechanism Diagram (DOT)
Caption: Microwave energy primarily accelerates the rate-limiting transthioesterification step.
Quality Control & Troubleshooting
Self-Validating the Protocol: To ensure the protocol is working, run a "Racemization Test" using a model peptide (e.g., Gly-Cys-Phe).
| Issue | Observation (LC-MS) | Root Cause | Corrective Action |
| Racemization | Split peaks (diastereomers) or shoulder on main peak. | Coupling temp >50°C or excessive base. | Enforce 50°C limit. Switch base to Collidine. |
| Mass shift of -34 Da (Loss of H2S/Protecting group). | Overheating during deprotection. | Use 0.1 M Oxyma in deprotection cocktail. | |
| Incomplete Coupling | Presence of [M-Cys] deletion sequence. | Steric hindrance (common in Penicillamine). | Double couple at 50°C (2 x 10 min) rather than increasing temp. |
| Oxidation | Mass shift +16 Da (Sulfoxide) or Dimerization (Disulfide). | Air exposure or poor solvent quality. | Use degassed DMF. Add TCEP during workup/cleavage. |
References
-
CEM Corporation. Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids.[5] Application Note. Available at: [Link]
-
Palasek, S. A., et al. (2007). Limiting racemization and aspartimide formation in microwave-enhanced Fmoc solid phase peptide synthesis. Journal of Peptide Science.[6] Available at: [Link]
-
Dawson, P. E., et al. (1994). Synthesis of proteins by native chemical ligation.[1][2][4][7][8] Science. Available at: [Link]
-
Collins, J. M., et al. (2014). High-Efficiency Solid Phase Peptide Synthesis (HE-SPPS). Organic Letters. Available at: [Link]
-
Murelli, R. P., et al. (2022). Microwave-Assisted Native Chemical Ligation.[3][5] Methods in Molecular Biology. Available at: [Link]
Sources
- 1. Native chemical ligation - Wikipedia [en.wikipedia.org]
- 2. Native Chemical Ligation of Peptides and Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. books.rsc.org [books.rsc.org]
- 4. eurpepsoc.com [eurpepsoc.com]
- 5. Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids [cem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Optimizing Boc-ThionoPro-1-(6-nitro)benzotriazolide Coupling Reactions
Welcome to the technical support center for Boc-ThionoPro-1-(6-nitro)benzotriazolide. This guide is designed for researchers, chemists, and drug development professionals who are incorporating thioamide linkages into peptides using this activated thionoamino acid. As specialists in peptide synthesis, we understand that introducing non-natural modifications can present unique challenges. This document provides in-depth, field-proven insights to help you troubleshoot common issues and optimize your reaction yields, ensuring the integrity and success of your synthetic campaigns.
Section 1: Foundational Principles & Frequently Asked Questions (FAQs)
This section addresses the fundamental properties and mechanism of Boc-ThionoPro-1-(6-nitro)benzotriazolide to provide the necessary context for troubleshooting.
Q1: What is Boc-ThionoPro-1-(6-nitro)benzotriazolide and what is its primary application?
Boc-ThionoPro-1-(6-nitro)benzotriazolide is a specialized chemical reagent used in solid-phase or solution-phase peptide synthesis. Its primary function is to introduce a thionated proline residue into a peptide sequence. The replacement of an amide's carbonyl oxygen with a sulfur atom to form a thioamide can significantly alter a peptide's biological and physicochemical properties.[1] Thioamides often exhibit enhanced resistance to enzymatic degradation by proteases and can act as unique hydrogen bond donors and acceptors, which may lead to improved target binding affinity and novel pharmacological profiles.[1][2] This reagent is an "activated" building block, designed for direct coupling to a free N-terminal amine of a growing peptide chain.
Q2: What is the general reaction mechanism for the coupling reaction?
The reaction proceeds via a nucleophilic acyl substitution. The free N-terminal amine of the peptide chain acts as the nucleophile, attacking the electrophilic carbon of the thiocarbonyl group. The 6-nitrobenzotriazolide moiety is an excellent leaving group, facilitating the formation of the new thioamide bond. The reaction is typically mediated by a non-nucleophilic base, which deprotonates the incoming amine, increasing its nucleophilicity.
Caption: General mechanism of thioamide bond formation.
Q3: Why is the 6-nitrobenzotriazolide group used as a leaving group?
The benzotriazole moiety is a well-established activating group in peptide chemistry.[3] The addition of a strong electron-withdrawing nitro group (-NO₂) at the 6-position of the benzotriazole ring significantly enhances its efficacy as a leaving group.[4] This is due to two primary effects:
-
Increased Electrophilicity: The nitro group pulls electron density away from the thiocarbonyl carbon, making it more electrophilic and thus more susceptible to attack by the amine nucleophile.[4]
-
Stabilization of the Leaving Group: The resulting 6-nitro-hydroxybenzotriazole anion is highly stabilized by resonance, making its departure from the tetrahedral intermediate more favorable.
Q4: What are the critical handling and storage requirements for this reagent?
Like many activated esters, Boc-ThionoPro-1-(6-nitro)benzotriazolide is sensitive to moisture and heat. Improper handling can lead to hydrolysis and degradation, resulting in significantly lower coupling yields.
-
Storage: The reagent should be stored under an inert atmosphere (Argon or Nitrogen) at low temperatures, typically -15°C or below, as recommended for similar compounds.[5]
-
Handling: Always allow the reagent vial to warm to room temperature in a desiccator before opening. This prevents atmospheric moisture from condensing on the cold solid. Use anhydrous solvents and handle the reagent quickly in a dry environment.
Section 2: Troubleshooting Guide for Low Yield Reactions
This guide is structured to help you diagnose and resolve common issues encountered during coupling reactions with Boc-ThionoPro-1-(6-nitro)benzotriazolide.
Caption: A logical workflow for troubleshooting low-yield reactions.
Problem: Low Coupling Yield / Incomplete Reaction
-
Symptom: A positive ninhydrin (Kaiser) test on the resin beads after the coupling step, indicating the presence of unreacted free amines. Alternatively, HPLC/LC-MS analysis of the crude product shows a significant amount of the uncoupled peptide.
| Potential Cause | Scientific Rationale | Recommended Solution |
| Reagent Degradation | The activated ester is susceptible to hydrolysis from atmospheric moisture or impure solvents. Degraded reagent will not couple effectively. | Ensure the reagent was stored at -15°C or below and warmed to room temperature in a desiccator before use.[5] Use fresh, high-purity anhydrous solvents (e.g., DMF, NMP). |
| Steric Hindrance | The N-terminus of the peptide may be sterically crowded, or the peptide sequence may be aggregated, preventing the reagent from accessing the free amine.[6][7] | 1. Double Couple: After the initial coupling reaction, filter and wash the resin, then repeat the coupling step with a fresh solution of the reagent and base.[6] 2. Increase Reaction Time: Extend the reaction time from the standard 2 hours to 4-6 hours. Monitor progress with a ninhydrin test every 2 hours. |
| Peptide Aggregation | Hydrophobic peptide sequences can aggregate on the solid support, burying the reactive N-terminus and preventing further reaction. This is a common cause of synthesis failure.[8] | 1. Change Solvent: Switch from DMF to N-Methyl-2-pyrrolidone (NMP), which has superior solvating properties for many aggregating peptides.[8] 2. Microwave Synthesis: Perform the coupling in a microwave peptide synthesizer. The microwave energy can help to break up aggregates and accelerate the reaction.[4] |
| Sub-optimal Base | Insufficient base will result in incomplete deprotonation of the amine, reducing its nucleophilicity. Conversely, excessive base can sometimes lead to side reactions. | Use a non-nucleophilic base like N,N-Diisopropylethylamine (DIEA). A common starting point is 2.0 equivalents relative to the free amine on the resin. Ensure the base is fresh and anhydrous. |
Problem: Presence of Unexpected Side Products
-
Symptom: HPLC/LC-MS analysis of the crude product shows multiple unexpected peaks close to the desired product mass.
| Potential Cause | Scientific Rationale | Recommended Solution |
| Side-Chain Reactions | Although the reagent is designed for N-terminal coupling, highly nucleophilic side chains (e.g., unprotected Lys, Orn) could potentially react if not properly protected. | Ensure that all nucleophilic side chains in your peptide sequence are protected with appropriate orthogonal protecting groups. |
| Post-Cleavage Degradation | Thioamides can be sensitive to the highly acidic conditions of standard TFA cleavage cocktails, potentially leading to side reactions like chain scission.[2] | 1. Modify Cleavage Cocktail: Reduce the percentage of TFA in the cleavage cocktail (e.g., TFA/DCM 75:25) and ensure appropriate scavengers are present.[2] 2. Minimize Cleavage Time: Do not expose the thionopeptide to the cleavage cocktail for longer than necessary (e.g., 2-3 hours). |
| Contamination | Impurities in solvents, reagents, or the starting peptide can lead to a variety of side products. | Use only high-purity, peptide synthesis-grade reagents and solvents. Confirm the purity of the peptide on resin before the thionation step. |
Section 3: Optimized Experimental Protocols
These protocols provide a validated starting point for your experiments. Always adapt them based on the specific requirements of your peptide sequence.
Protocol 1: Standard Coupling on Solid Support
This protocol is for a standard coupling reaction on a 0.1 mmol scale.
-
Resin Preparation:
-
Swell the N-terminally deprotected peptide-resin (0.1 mmol) in anhydrous DMF (5 mL) for 30 minutes in a reaction vessel.
-
Drain the DMF.
-
-
Reagent Preparation:
-
In a separate vial, dissolve Boc-ThionoPro-1-(6-nitro)benzotriazolide (1.5 eq, 0.15 mmol) in anhydrous DMF (2 mL).
-
Add DIEA (2.0 eq, 0.2 mmol) to the solution.
-
-
Coupling Reaction:
-
Add the reagent solution to the swollen resin.
-
Agitate the mixture at room temperature (25°C) for 2-4 hours.
-
-
Monitoring & Wash:
-
Take a small sample of resin beads, wash them thoroughly with DMF and DCM, and perform a ninhydrin (Kaiser) test.
-
If the test is negative (beads are colorless/yellow), the reaction is complete. If positive (blue/purple), proceed to the double-coupling protocol or extend the reaction time.
-
Once complete, drain the reaction mixture and wash the resin extensively with DMF (3 x 5 mL), DCM (3 x 5 mL), and DMF (3 x 5 mL).
-
-
Next Step:
-
The resin is now ready for the next step in the synthesis (e.g., Boc deprotection).
-
Protocol 2: Double-Coupling for Difficult Sequences
Use this protocol if the ninhydrin test is positive after the standard procedure.
-
Initial Coupling & Wash:
-
Perform steps 1-3 of the Standard Coupling Protocol.
-
After the initial coupling time (e.g., 2 hours), drain the reaction solution.
-
Wash the resin with DMF (3 x 5 mL).
-
-
Second Coupling:
-
Prepare a fresh reagent solution as described in Step 2 of the standard protocol (1.5 eq reagent, 2.0 eq DIEA in 2 mL DMF).
-
Add this new solution to the resin and agitate for an additional 2-4 hours at room temperature.
-
-
Final Monitoring & Wash:
-
Perform the ninhydrin test as described in Step 4 of the standard protocol.
-
Once the test is negative, drain and wash the resin as described.
-
References
-
Breitler, S., et al. (2024). The Mechanism of Rh(I)-Catalyzed Coupling of Benzotriazoles and Allenes Revisited: Substrate Inhibition, Proton Shuttling, and the Role of Cationic vs Neutral Species. Journal of the American Chemical Society. Retrieved February 23, 2026, from [Link]
-
Breitler, S., et al. (2024). The Mechanism of Rh(I)-Catalyzed Coupling of Benzotriazoles and Allenes Revisited: Substrate Inhibition, Proton Shuttling, and the Role of Cationic vs Neutral Species - PMC. National Center for Biotechnology Information. Retrieved February 23, 2026, from [Link]
-
GSC Online Press. (2020). Review on synthetic study of benzotriazole. GSC Biological and Pharmaceutical Sciences. Retrieved February 23, 2026, from [Link]
-
National Center for Biotechnology Information. (n.d.). Boc-ThionoGlu(OtBu)-1-(6-nitro)benzotriazolide. PubChem. Retrieved February 23, 2026, from [Link]
-
ResearchGate. (n.d.). Benzotriazole as an Efficient Ligand in Cu-Catalyzed Glaser Reaction. Retrieved February 23, 2026, from [Link]
-
RSC Publishing. (2018). Copper(ii)-benzotriazole coordination compounds in click chemistry: a diagnostic reactivity study. Dalton Transactions. Retrieved February 23, 2026, from [Link]
-
Shepherd, N. E., et al. (2024). Thioimidate Solutions to Thioamide Problems during Thionopeptide Deprotection - PMC. National Center for Biotechnology Information. Retrieved February 23, 2026, from [Link]
-
Shepherd, N. E., et al. (2023). Thioimidate Solutions to Thioamide Problems during Peptide Synthesis. ChemRxiv. Retrieved February 23, 2026, from [Link]
-
Biotage. (2023). What do you do when your peptide synthesis fails? Retrieved February 23, 2026, from [Link]
-
2BScientific. (2024). 5 Common Challenges In Custom Peptide Synthesis & How To Overcome Them. Retrieved February 23, 2026, from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Thioimidate Solutions to Thioamide Problems during Thionopeptide Deprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Boc-ThionoSer(Bzl)-1-(6-nitro)benzotriazolide | 184951-89-1 | Benchchem [benchchem.com]
- 5. BOC-THIONOPHE-1-(6-NITRO)BENZOTRIAZOLIDE | 184951-87-9 [m.chemicalbook.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. blog.mblintl.com [blog.mblintl.com]
- 8. biotage.com [biotage.com]
Avoiding desulfurization side reactions in thionopeptides
A Guide to Preventing Desulfurization Side Reactions
Welcome to the Technical Support Center for Thionopeptide Synthesis. This resource is designed for researchers, chemists, and drug development professionals who are incorporating thioamides into their peptide sequences. As you know, thionopeptides are powerful tools for probing peptide and protein structure and function, but their synthesis can be challenging due to unwanted side reactions, most notably desulfurization.
This guide provides in-depth troubleshooting advice and answers to frequently asked questions to help you navigate these challenges, improve your synthesis outcomes, and ensure the integrity of your final product.
Troubleshooting Guide: Common Desulfurization Issues
This section addresses specific problems you may encounter during thionopeptide synthesis, providing explanations for the underlying causes and actionable protocols to mitigate them.
Issue 1: Significant Product Loss and Unidentified Peaks During Final Cleavage
You Observe: After cleaving your thionopeptide from the solid-phase resin and analyzing the crude product by HPLC and mass spectrometry, you see a low yield of the desired product and several unexpected peaks. Some of these peaks correspond to the mass of the desulfurized (oxo-peptide) analog or truncated fragments.
Root Cause Analysis: The most detrimental side reaction for thionopeptides often occurs during the final cleavage and deprotection step.[1] The highly acidic conditions, typically using Trifluoroacetic Acid (TFA), required to remove side-chain protecting groups and cleave the peptide from the resin can also promote desulfurization. The mechanism often involves protonation of the amide carbonyl adjacent to the thioamide, which activates it for nucleophilic attack by the thioamide sulfur.[1] This can lead to a 5-exo-trig cyclization, followed by Edman-like degradation, resulting in chain scission and formation of the native amide bond.[1]
Furthermore, water, often included in cleavage cocktails as a scavenger for reactive cations, can directly hydrolyze the thioamide under strong acidic conditions, leading to the oxo-peptide.[1]
Mitigation Strategies & Protocols:
-
Optimize Your Cleavage Cocktail: The composition of your cleavage cocktail is the most critical factor.
-
Minimize Water Content: Avoid water in your cleavage cocktail if possible. While it's a good scavenger for standard peptide synthesis, it can be detrimental to thioamides.[1]
-
Employ Alternative Scavengers: Use silyl-based (e.g., triisopropylsilane, TIPS) or phenolic scavengers to quench reactive carbocations generated during deprotection.[1] These are less likely to promote hydrolysis.
-
Reduce TFA Concentration: While strong acid is necessary, using the lowest effective concentration can help. Experiments have shown that a mixture of 75:25 TFA/DCM can provide a good balance between efficient deprotection and minimizing thioamide degradation.[1]
-
-
Protect the Thioamide as a Thioimidate: For particularly sensitive sequences, protecting the thioamide as a thioimidate during synthesis can shield it from both epimerization during Fmoc deprotection and acid-catalyzed degradation during cleavage.[1][2] This strategy has proven effective for synthesizing challenging α-helical peptides that were previously inaccessible.[1][2]
Protocol: Optimized Cleavage for Thionopeptides
This protocol is designed to minimize desulfurization for peptides containing acid-sensitive thioamide linkages.
-
Resin Preparation: After synthesis, wash the peptide-resin thoroughly with dichloromethane (DCM) (3 x 5 mL per 100 mg resin) and dry it under a stream of nitrogen.
-
Cocktail Preparation: Prepare the cleavage cocktail fresh immediately before use.[3] A recommended starting formulation is:
-
90% TFA
-
5% Triisopropylsilane (TIPS)
-
5% 1,2-Ethanedithiol (EDT)
-
(Note: Avoid water. Phenol can be included if tyrosine is present, but it can also be a source of water.)
-
-
Cleavage Reaction:
-
Add the cleavage cocktail to the dried resin (approx. 10 mL per 100 mg of resin).
-
Gently agitate at room temperature for 2-3 hours. Monitor the reaction progress by taking small aliquots if possible.
-
Critical: Avoid elevated temperatures, as this can increase the rate of desulfurization.[4]
-
-
Product Isolation:
-
Filter the resin and collect the TFA solution.
-
Wash the resin with a small volume of fresh TFA.
-
Precipitate the crude peptide by adding the TFA solution dropwise into cold (0°C) diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice to remove scavengers.
-
Dry the peptide pellet under vacuum.
-
-
Analysis: Immediately dissolve a small amount of the crude peptide in an appropriate solvent and analyze by RP-HPLC and LC-MS to assess purity and confirm the presence of the desired thionopeptide.
Issue 2: Racemization or Epimerization at the Thioamide Residue
You Observe: Your final product shows a doublet or broadened peak on HPLC, and mass spectrometry confirms the correct mass. This suggests the presence of a diastereomer, likely due to epimerization at the α-carbon of the thioamidated amino acid.
Root Cause Analysis: The α-proton of a thioamide residue is more acidic than that of a standard amide. During the repetitive piperidine treatments for Fmoc deprotection in SPPS, this proton can be abstracted, leading to a loss of stereochemical integrity at the α-carbon.[2] This problem is a significant barrier to producing enantiomerically pure thionopeptides.
Mitigation Strategy: Thioimidate Protection
The most effective strategy to prevent this side reaction is the reversible protection of the thioamide as a thioimidate.[2] By alkylating the sulfur atom, the pKa of the α-proton is raised, making it resistant to deprotonation by piperidine. This protection can be carried out after the thioamide is introduced and is reversed during the final acidic cleavage.
Frequently Asked Questions (FAQs)
Q1: What is the underlying mechanism of desulfurization?
A1: Desulfurization can occur through several pathways. Under strongly acidic conditions, such as during TFA cleavage, the mechanism often involves acid-catalyzed hydrolysis or intramolecular cyclization followed by cleavage.[1] In the presence of a base, a β-elimination/Michael-addition mechanism has also been observed, particularly with cysteine-containing peptides.[4] The flexibility of the peptide backbone and reaction temperature are also contributing factors.[4]
Q2: Which amino acid sequences are more prone to desulfurization?
A2: While sequence-specific dependencies are complex and often require empirical testing, peptides with flexible backbones may be more susceptible to cyclization-mediated degradation.[4] Additionally, the residue immediately C-terminal to the thioamide plays a key role, as its carbonyl oxygen is the internal nucleophile in the acid-catalyzed degradation pathway.[1]
Q3: How can I reliably detect and quantify desulfurization?
A3: A combination of analytical techniques is recommended:
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): This is the primary tool for assessing the purity of your crude product. The desulfurized oxo-peptide will typically have a different retention time than the thionopeptide. A fast HPLC-UV method can be developed for routine monitoring.[5][6]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is essential for confirming the identity of the peaks observed in your HPLC chromatogram. The mass difference between a thioamide (-CSNH-) and an amide (-CONH-) is approximately 16 Da (the difference between sulfur and oxygen).
-
NMR Spectroscopy: For detailed structural confirmation, 1H and 13C NMR can be used. The chemical shifts of protons and carbons near the thioamide bond are distinct from those of a standard amide bond.
Q4: Are there alternatives to TFA-based cleavage to avoid desulfurization?
A4: While TFA is standard for most acid-labile linkers, using resins that can be cleaved under milder or different conditions is a viable strategy. For example, photolabile linkers or safety-catch linkers that require an activation step before cleavage could be employed.[7] However, the compatibility of these linkers with your overall synthesis strategy, including side-chain protecting groups, must be carefully considered.
Visualizing the Problem: Desulfurization Pathway
The following diagram illustrates the acid-catalyzed degradation pathway that can occur during final cleavage, leading to chain scission and desulfurization.
Caption: Acid-catalyzed degradation of a thionopeptide during TFA cleavage.
Workflow for Minimizing Desulfurization
This workflow provides a decision-making framework for synthesizing thionopeptides with a higher probability of success.
Caption: Decision workflow for mitigating desulfurization in SPPS.
Data Summary: Cleavage Cocktail Components
The table below summarizes common cleavage cocktail reagents and their roles, particularly in the context of thionopeptide synthesis.
| Reagent | Typical % (v/v) | Primary Role | Notes for Thionopeptides |
| Trifluoroacetic Acid (TFA) | 85-95% | Cleavage & Deprotection | Use lowest effective concentration. High concentrations can accelerate desulfurization.[1] |
| Water (H₂O) | 2.5-5% | Cation Scavenger | AVOID. Can directly hydrolyze the thioamide to the corresponding amide.[1] |
| Triisopropylsilane (TIPS) | 2.5-5% | Cation Scavenger | RECOMMENDED. Effective at scavenging carbocations without promoting hydrolysis. |
| 1,2-Ethanedithiol (EDT) | 2.5-5% | Cation Scavenger | RECOMMENDED. Particularly useful for protecting tryptophan residues. |
| Phenol | 5% | Cation Scavenger | Use with caution. Can be hygroscopic and introduce trace water. |
| Thioanisole | 5% | Cation Scavenger | Effective, but has a strong odor. Can be replaced with TIPS/EDT. |
References
-
Gámez-Montaño, R., et al. (2003). Understanding base-assisted desulfurization using a variety of disulfide-bridged peptides. Journal of Peptide Research, 62(5), 225-235. [Link]
-
Reid, C. W., et al. (2024). Thioimidate Solutions to Thioamide Problems during Thionopeptide Deprotection. The Journal of Organic Chemistry, 89(9), 5948-5954. [Link]
-
King, D. S., Fields, C. G., & Fields, G. B. (1990). A cleavage method which minimizes side reactions following Fmoc solid phase peptide synthesis. International journal of peptide and protein research, 36(4), 255-266. [Link]
-
St-Cyr, D. J., & González Ceballos, L. (2021). How long does the peptide cleavage cocktail last before it gets expired? ResearchGate. [Link]
-
Aapptec Peptides. (n.d.). Cleavage Cocktails; Reagent B. Retrieved from [Link]
-
Shaik, F., & Legros, J. (2023). Towards More Practical Methods for the Chemical Synthesis of Thioamides Using Sulfuration Agents: A Decade Update. Molecules, 28(8), 3527. [Link]
-
Li, J., et al. (2024). Desulfurization of Thiols for Nucleophilic Substitution. Organic Letters. [Link]
-
Reid, C. W., et al. (2023). Thioimidate Solutions to Thioamide Problems during Peptide Synthesis. ChemRxiv. [Link]
-
Zhang, Y., et al. (2023). Peptide and Protein Desulfurization with Diboron Reagents. Angewandte Chemie International Edition, 62(41), e202309811. [Link]
-
Vapourtec Ltd. (2023, March 9). Solid-phase peptide synthesis. [Link]
-
AAPPTec. (n.d.). Cleavage, Deprotection, and Isolation of Peptides after Fmoc Synthesis. ResearchGate. [Link]
-
Coin, I., et al. (2014). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. RSC Advances, 4(68), 35848-35866. [Link]
-
chemicalcloud. (2018, July 14). Solid Phase Synthesis-- What are the major problems in the lab? Reddit. [Link]
-
DeVault, A., et al. (2013). The Role of Scavenging in Disease Dynamics. DigitalCommons@UNL. [Link]
-
Giagkazoglou, N., et al. (2021). Monitoring of Remaining Thiophenic Compounds in Liquid Fuel Desulphurization Studies Using a Fast HPLC-UV Method. Applied Sciences, 11(8), 3433. [Link]
-
Lee, S.-H., et al. (2021). Investigation on the Cause of the SO2 Generation during Hot Gas Desulfurization (HGD) Process. Processes, 9(8), 1431. [Link]
-
Fister, T., & Gellman, A. (2009). Fundamental studies of desulfurization processes: Reaction of methanethiol on ZnO and Cs/ZnO. ResearchGate. [Link]
-
Mousavi, S. M., et al. (2023). Studying the mechanism and kinetics of fuel desulfurization using CexOy/NiOx piezo-catalysts as a new low-temperature method. Scientific Reports, 13(1), 7564. [Link]
-
Giagkazoglou, N., et al. (2021). Monitoring of Remaining Thiophenic Compounds in Liquid Fuel Desulphurization Studies Using a Fast HPLC-UV Method. ResearchGate. [Link]
-
Gago-Martínez, A., et al. (2023). Overcoming Analytical Challenges for the Detection of 27 Cyanopeptides Using a UHPLC-QqQ-MS Method in Fish Tissues. Toxins, 15(12), 696. [Link]
-
Domijan, K., et al. (2023). Innovative Solutions for Food Analysis: Microextraction Techniques in Lipid Peroxidation Product Detection. Foods, 12(19), 3659. [Link]
Sources
- 1. Thioimidate Solutions to Thioamide Problems during Thionopeptide Deprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemrxiv.org [chemrxiv.org]
- 3. researchgate.net [researchgate.net]
- 4. Understanding base-assisted desulfurization using a variety of disulfide-bridged peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. bachem.com [bachem.com]
Reducing dimerization byproducts in thioamide synthesis
Technical Support Center: Thioamide Synthesis
A Guide for Researchers, Scientists, and Drug Development Professionals on Mitigating Byproducts and Optimizing Reactions
Welcome to the Technical Support Center for Thioamide Synthesis. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions encountered during the synthesis of thioamides, with a particular focus on minimizing byproduct formation. As Senior Application Scientists, we have compiled field-proven insights and scientifically-grounded protocols to help you navigate the complexities of this important chemical transformation.
Frequently Asked Questions (FAQs)
Q1: My thioamide synthesis using Lawesson's reagent (LR) is complete, but purification is extremely difficult. My TLC shows a byproduct with a similar Rf to my product. What is this byproduct and how can I remove it?
This is a very common issue when using Lawesson's reagent. The primary byproduct that often co-elutes with the desired thioamide is a six-membered phosphorus- and sulfur-containing ring structure (often denoted as compound A in literature).[1] This byproduct is formed from the reagent itself during the thionation reaction.[1] Its polarity is frequently very similar to that of the target thioamide, making chromatographic separation challenging.[1]
Troubleshooting Strategies:
-
Modified Workup: Instead of proceeding directly to chromatography, a chemical treatment of the crude reaction mixture can be employed to decompose the problematic byproduct. Treating the mixture with an alcohol, such as ethanol or ethylene glycol, can convert the byproduct into a more polar species (a diethyl thiophosphonate when using ethanol) that is more easily separated.[1]
-
Alternative Stationary Phase: If standard silica gel chromatography is ineffective, consider using a different stationary phase, such as alumina.[2]
-
Recrystallization: If your thioamide is a solid, recrystallization can be a highly effective method for purification.
Q2: I'm observing what appears to be a "dimer" of my thioamide. What could be causing this?
While direct dimerization of a stable thioamide product during the thionation of an amide is not a commonly reported side reaction, the term "dimer" could refer to a few possibilities:
-
Oxidative Dimerization: Thioamides can undergo oxidative dimerization to form 1,2,4-thiadiazoles, especially in the presence of an oxidant.[3] This is a known reaction but is not a typical byproduct of a standard thionation reaction with Lawesson's reagent under an inert atmosphere. If you suspect this is occurring, ensure your reaction conditions are strictly anhydrous and anaerobic.
-
Reaction with Reagent Byproducts: It is plausible that the thioamide product could react with reactive intermediates or byproducts from the thionating agent, leading to a higher molecular weight species that might be mistaken for a dimer.
-
Unstable Thioamide: If the thioamide being synthesized is inherently unstable (e.g., an α,β-unsaturated thioamide), it may be prone to dimerization.[4]
To better diagnose the issue, it is crucial to obtain detailed analytical data (e.g., high-resolution mass spectrometry and NMR) of the suspected "dimer" to elucidate its structure.
Q3: Are there alternatives to Lawesson's reagent that produce fewer byproducts and are easier to work with?
Yes, several alternatives to Lawesson's reagent have been developed to address its drawbacks, such as unpleasant odor and difficult purification.[5]
-
Phosphorus Pentasulfide (P₄S₁₀): This is a classical thionating agent.[5][6] While effective, it can be harsh and require high temperatures.[5] Combining P₄S₁₀ with hexamethyldisiloxane (HMDO) can lead to higher yields and easier workup compared to Lawesson's reagent.[7][8]
-
Davy's Reagents: These are a class of thionating agents that can be more soluble and reactive than Lawesson's reagent.[9]
-
Belleau's Reagent: (2,4-Bis(4-phenoxyphenyl)-1,3-dithia-2,4-diphosphetane 2,4-disulfide) is another commercially available alternative.
-
Novel, Odorless Reagents: More recent developments include air-stable and odorless thionating reagents that offer high efficiency and a better safety profile.[10]
In-Depth Troubleshooting Guides
Issue 1: Persistent Byproduct Formation with Lawesson's Reagent
Underlying Cause: The mechanism of thionation with Lawesson's reagent involves a dissociative equilibrium to a reactive dithiophosphine ylide.[4][5][11] This ylide reacts with the amide carbonyl to form a four-membered thiaoxaphosphetane intermediate, which then cycloreverts to the thioamide and a stable phosphorus-oxygen byproduct.[12] The primary byproduct that complicates purification is a six-membered ring derived from the reagent.[1]
Workflow for Minimizing and Removing LR Byproducts
Caption: Workflow for Lawesson's reagent byproduct removal.
Detailed Protocol for Byproduct Removal:
-
Reaction Completion: Monitor the reaction by TLC until the starting amide is consumed.[12]
-
Cooling: Cool the reaction mixture to room temperature.[12]
-
Byproduct Decomposition: Add an excess of ethylene glycol (e.g., 0.5 mL per 1 mmol of amide) and a small amount of water (e.g., 1-2 drops) to the reaction mixture.[1]
-
Heating: Heat the mixture to approximately 95°C and stir for 2-4 hours. Monitor the disappearance of the byproduct spot on TLC.[1]
-
Workup: After cooling, perform a standard aqueous workup. The polar phosphorus byproducts will preferentially partition into the aqueous layer.[1]
-
Purification: Dry the organic layer, concentrate under reduced pressure, and purify the resulting crude thioamide by recrystallization or column chromatography. The chromatographic separation should now be significantly easier.[1]
Issue 2: Low Yield and Incomplete Conversion
Underlying Causes:
-
Reagent Quality: Lawesson's reagent can degrade over time, especially if exposed to moisture.[4]
-
Insufficient Temperature/Time: Thionation of some amides, particularly electron-deficient or sterically hindered ones, can be sluggish and require higher temperatures or longer reaction times.[5][12]
-
Solvent Choice: The reaction is typically performed in anhydrous non-polar solvents like toluene or xylene.[12][13] The choice of solvent can influence the reaction rate.
Optimization Strategies:
-
Use Fresh Reagent: Whenever possible, use a fresh batch of Lawesson's reagent.
-
Increase Temperature: If the reaction is slow at a lower temperature, consider increasing it to the reflux temperature of the solvent (e.g., toluene at ~110°C).
-
Microwave Irradiation: Microwave-assisted synthesis can significantly reduce reaction times and improve yields.[14]
-
Optimize Stoichiometry: While 0.5 equivalents of Lawesson's reagent (which is a dimer) are often sufficient, for less reactive amides, increasing the amount to 0.6 equivalents or more may be beneficial.[10]
Comparative Data: Thionating Reagents
The choice of thionating agent can significantly impact the outcome of your synthesis. Below is a comparison of common reagents.
| Feature | Lawesson's Reagent (LR) | Phosphorus Pentasulfide (P₄S₁₀) | P₄S₁₀ / HMDO | Novel Odorless Reagents |
| Reactivity | Good for most amides | High, can be harsh | High, often better yields than LR | High |
| Byproducts | Neutral, often difficult to separate | Acidic, polymeric | Easily hydrolyzed | Varies, often designed for easy removal |
| Workup | Often requires chromatography or special treatment[1] | Aqueous workup | Simple hydrolytic workup or filtration[7] | Often simpler, may be recyclable[10] |
| Odor | Strong, unpleasant | Strong, unpleasant | Strong, unpleasant | Odorless[10] |
| Cost | Moderate | Low | Low reagent cost, HMDO adds cost | Higher |
Visualizing the Thionation Reaction
The following diagram illustrates the general mechanism of amide thionation using Lawesson's reagent and the formation of the problematic byproduct.
Sources
- 1. A chromatography-free and aqueous waste-free process for thioamide preparation with Lawesson’s reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 2. reddit.com [reddit.com]
- 3. A chromatography-free one-pot, two-step synthesis of 1,2,4-thiadiazoles from primary amides via thiolation and oxidative dimerization under solvent-free conditions: a greener approach - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Focused Review of Synthetic Applications of Lawesson’s Reagent in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. BJOC - A novel method for heterocyclic amide–thioamide transformations [beilstein-journals.org]
- 7. audreyli.com [audreyli.com]
- 8. arrow.tudublin.ie [arrow.tudublin.ie]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Lawesson's reagent - Wikipedia [en.wikipedia.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Transformation of Amides to Thioamides Using an Efficient and Novel Thiating Reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 14. encyclopedia.pub [encyclopedia.pub]
Handling moisture sensitivity of activated thio-reagents
Topic: Handling Moisture Sensitivity of Activated Thio-Reagents Audience: Researchers, Process Chemists, and Drug Discovery Scientists
Welcome to the Thio-Reagent Technical Hub
Status: Operational | Lead Scientist: Dr. A. Vance | Queue: Open
You are likely here because your thionation yield has plummeted, your thioester is hydrolyzing before ligation, or your lab smells like a sulfur spring. Activated thio-reagents (e.g., Lawesson’s Reagent, thioesters, activated disulfides) are powerful tools for introducing sulfur, but they possess a fatal flaw: extreme oxophilicity .
In this guide, we move beyond basic "keep it dry" advice. We analyze the kinetics of hydrolysis versus thionation and provide self-validating protocols to ensure your reagents work before you commit valuable intermediates.
Module 1: Reagent Integrity & The "Anhydrous Chain"
The Core Problem: Activated thio-reagents (specifically P-S and C-S bonds) are thermodynamically driven to exchange sulfur for oxygen. Moisture doesn't just lower yield; it generates acidic byproducts (e.g., phosphonic acids from Lawesson's) that can decompose your starting material.
Q: How do I know if my Lawesson’s Reagent (LR) is dead before I start?
A: Visual inspection is unreliable. "Crusting" indicates surface hydrolysis, but the core might be active. You need a quantitative purity check.[1]
The Self-Validating Protocol:
-
Sampling: Take a small aliquot (~10 mg) in a glovebox or under Ar flow.
-
Solvent: Dissolve in anhydrous CDCl
or C D . -
Analysis:
-
Active LR: Sharp singlet at ~140 ppm .
-
Hydrolyzed/Oligomerized: Multiple peaks upfield (80–120 ppm) or broadening.
-
Decision: If <90% integrated intensity is the active peak, recrystallize from boiling anhydrous toluene or discard.
-
Q: My Ellman’s Reagent (DTNB) solution turned yellow in the fridge. Is it usable?
A: No. The yellow color is the TNB
-
Mechanism: Moisture hydrolyzes the disulfide bond, releasing 2-nitro-5-thiobenzoic acid (TNB).
-
Impact: High background absorbance at 412 nm, rendering quantitative thiol assays impossible.
-
Fix: Store solid DTNB with desiccant at 4°C. Make solutions fresh daily in buffer; do not store them.
Module 2: Reaction Optimization & Troubleshooting
Q: My thionation reaction (using Lawesson's) stalls at 50% conversion. Adding more reagent doesn't help. Why?
A: You are likely facing the "Hydrolysis Competition" . At reflux temperatures (typically 110°C in toluene), trace water reacts with LR orders of magnitude faster than your carbonyl substrate.
The "Double-Dry" Solvent Protocol Standard "bottle dry" solvents are insufficient for difficult thionations.
| Parameter | Standard Grade | "Double-Dry" Protocol (Required for LR) |
| Water Content | <50 ppm | <10 ppm |
| Drying Agent | Molecular Sieves (3Å) | Activated 4Å Sieves + Distillation/Sparging |
| Glassware | Oven-dried | Flame-dried under vacuum (3 cycles) |
| Atmosphere | Nitrogen balloon | Argon manifold (Heavier than air protection) |
Visual Workflow: The Anhydrous Chain of Custody
Figure 1: The "Anhydrous Chain of Custody" ensures moisture is excluded at every transfer step, critical for Lawesson's Reagent stability.
Q: In Native Chemical Ligation (NCL), my thioester is hydrolyzing instead of ligating. How do I stop this?
A: This is a pH vs. pKa battle. Thioesters are stable at pH < 7.0 but hydrolyze rapidly at pH > 7.5. NCL requires a thiolate nucleophile (pKa ~8.5), creating a narrow operating window.
Troubleshooting Matrix for NCL Failure:
| Symptom | Root Cause | Corrective Action |
| Hydrolysis of Thioester | pH too high (>7.5) | Adjust buffer to pH 7.0–7.2 . Use MPAA (aryl thiol) to lower the pKa of the active intermediate. |
| Desulfurization | TCEP side-reaction | TCEP can desulfurize Cys or hydrolyze thioesters over time. Add TCEP immediately before use , not in stock buffers. |
| Slow Ligation | Steric hindrance at ligation site | Add MPAA (4-mercaptophenylacetic acid) or TFET (trifluoroethanethiol) as a catalyst to form a more reactive thioester in situ. |
Mechanistic Insight: The addition of an aryl thiol (like MPAA) performs a transthioesterification. The resulting aryl thioester is more reactive toward the N-terminal cysteine (ligation) but, counter-intuitively, often less prone to irreversible hydrolysis than the alkyl thioester due to the specific reaction conditions and equilibrium dynamics [1].
Module 3: Safety & Post-Reaction Quenching
Q: How do I safely dispose of the "Lawesson's Sludge"?
A: The residue contains phosphorus-sulfur byproducts that release H₂S (Hydrogen Sulfide) and Phosphine upon contact with water. NEVER dump this into the aqueous waste stream directly.
The Oxidative Quench Protocol:
-
Cool: Bring reaction mixture to 0°C.
-
Dilute: Add an equal volume of DCM or Toluene.
-
Oxidize: Slowly add Sodium Hypochlorite (Bleach) or aqueous KMnO₄ .
-
Chemistry: This oxidizes the sulfide/phosphine species to phosphates and sulfates (non-volatile, non-toxic).
-
-
Test: Check vapor with lead acetate paper (turns black if H₂S persists).
-
Disposal: Once negative for H₂S, dispose as aqueous chemical waste.
Visual Workflow: Troubleshooting Thionation Yields
Figure 2: Diagnostic logic for thionation failures. Distinguishing between stalled kinetics (moisture/temp) and decomposition is key.
References
-
Dawson, P. E., et al. (1994). Synthesis of proteins by native chemical ligation.[2][3] Science, 266(5186), 776–779.
-
Ozturk, T., et al. (2007). Lawesson’s Reagent in Organic Synthesis.[4][5][6] Chemical Reviews, 107(11), 5210–5278.
-
Thermo Fisher Scientific. (n.d.). Ellman's Reagent (DTNB) User Guide.
-
BenchChem. (2025).[5] Troubleshooting low yields in Lawesson's Reagent reactions.
-
Whitesides, G. M., et al. (2011). The Relative Rates of Thiol–Thioester Exchange and Hydrolysis. Journal of the American Chemical Society.
Sources
- 1. Tips & Tricks [chem.rochester.edu]
- 2. Native Chemical Ligation: A Boon to Peptide Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Reactivity of thioesters in biochemistry and native chemical ligation - American Chemical Society [acs.digitellinc.com]
- 4. chemicalbull.com [chemicalbull.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. benchchem.com [benchchem.com]
Validation & Comparative
13C NMR Chemical Shift of Proline Thioamide Carbonyl: A Comparative Guide
The following guide provides an in-depth technical comparison of the 13C NMR chemical shift properties of proline thioamide carbonyls versus their amide counterparts.
Executive Summary
The substitution of the amide oxygen with sulfur to form a thioamide represents a critical isosteric replacement in medicinal chemistry, offering altered hydrogen bonding capability, proteolytic stability, and conformational dynamics. In 13C NMR spectroscopy, this substitution results in a dramatic downfield shift of the carbonyl resonance.[1][2]
While standard proline amide carbonyls (
Comparative Analysis: Amide vs. Thioamide[2][3][4]
Chemical Shift Data
The following table summarizes the core spectroscopic differences between N-acetyl-L-proline (amide) and its thioamide analogue.
| Feature | Proline Amide ( | Proline Thioamide ( | |
| Primary Shift Range | 170 – 175 ppm | 195 – 210 ppm | +25 to +35 ppm |
| Hybridization | N/A | ||
| Electronic Effect | Strong resonance ( | Weaker overlap ( | Deshielding due to lower excitation energy ( |
| H-Bonding Effect | Downfield shift (Deshielding) | Upfield shift (Shielding) [See Expert Insight] | Inverse correlation |
| Cis/Trans Barrier | ~20 kcal/mol | ~22-24 kcal/mol | Slower exchange, sharper distinct peaks |
Mechanistic Insight: Why the Downfield Shift?
The dramatic downfield shift of the
-
Excitation Energy (
): The transition energy in thioamides is significantly lower (red-shifted UV absorption) than in amides. Since is inversely proportional to , the lower energy gap leads to a larger paramagnetic term, causing significant deshielding (downfield shift).
The "Reversal of Shielding" Phenomenon
Expert Insight: A critical, often overlooked distinction is the solvent effect.
-
Amides: Hydrogen bonding to the carbonyl oxygen withdraws electron density, causing a downfield shift.
-
Thioamides: Recent studies suggest that H-bonding to the sulfur atom can induce an upfield shift (shielding). This counter-intuitive behavior is attributed to the specific alteration of the
excitation energy and the diffuse nature of the sulfur electron cloud.
Conformational Dynamics: Cis/Trans Isomerism
Proline is unique among amino acids due to the cyclic pyrrolidine side chain, which forces the preceding peptide bond into a population equilibrium between cis and trans isomers.
Isomer Populations[5]
-
Amide: Typically ~80% trans / ~20% cis in water.
-
Thioamide: The larger van der Waals radius of sulfur (
vs for oxygen) increases steric clash in the cis form, often slightly favoring the trans isomer, but the higher rotational barrier makes the NMR signals for each isomer distinct and sharp (slow exchange regime).
Diagnostic Shifts
In 13C NMR, the
-
Trans Isomer: Major peak, typically further downfield.
-
Cis Isomer: Minor peak, typically upfield relative to the trans peak (depending on solvent and sequence).
-
Side Chain Effect: The
and carbons of the proline ring also show large separations ( ppm) between isomers, serving as a secondary validation of the conformation.
Isomerization Pathway Visualization
Figure 1: Kinetic equilibrium of prolyl thioamide isomerization. The high rotational barrier of the C-N bond in thioamides results in slow exchange on the NMR time scale, yielding distinct, sharp peaks for both isomers.
Experimental Protocol
Synthesis (Thionation)
The most reliable method for converting a proline amide to a thioamide is using Lawesson’s Reagent . This protocol avoids the harsh conditions of
Reagents:
-
Substrate: N-protected Proline Amide (e.g., Boc-Pro-OMe or Ac-Pro-OMe).
-
Reagent: Lawesson’s Reagent (0.5 - 0.6 equivalents).
-
Solvent: Anhydrous Toluene or THF.
Step-by-Step Workflow:
-
Preparation: Dissolve 1.0 eq of amide in anhydrous toluene (0.1 M concentration).
-
Addition: Add 0.55 eq of Lawesson’s Reagent under inert atmosphere (
or Ar). -
Reflux: Heat to 80°C - 110°C. Monitor by TLC (Thioamides are less polar and move higher than amides; they also stain dark brown/black with
). -
Quench: Cool to RT. Thioamides are sensitive to hydrolysis; avoid prolonged exposure to acidic water.
-
Purification: Flash chromatography on silica. Note: Thioamides can degrade on acidic silica; use neutral silica or add 1% triethylamine to the eluent.
NMR Acquisition Parameters
Thioamide carbonyls are quaternary carbons with long relaxation times (
-
Solvent:
(standard), (for polarity studies). -
Frequency: 100 MHz or higher (for 13C).
-
Pulse Sequence: zgpg30 (Power-gated decoupling).
-
Relaxation Delay (D1): Set to 2–5 seconds. (Standard is often 1s, which is insufficient for quantitative integration of quaternary C=S).
-
Scans (NS): Minimum 1024 scans due to the lack of NOE enhancement on the quaternary carbon.
Analytical Workflow Diagram
Figure 2: Optimized workflow for the synthesis and spectroscopic characterization of proline thioamides.
References
-
BenchChem. Application Notes and Protocols for the Synthesis of Thioamides Using Lawesson's Reagent. Retrieved from .
-
Jena, S., et al. (2022). Hydrogen Bonding Directed Reversal of 13C NMR Chemical Shielding. Angewandte Chemie International Edition. Retrieved from .
-
Wiberg, K. B., & Rush, D. J. (2001). Solvent Effects on the Thioamide Rotational Barrier.[2] Journal of the American Chemical Society. Retrieved from .
-
RSC Publishing. 13C nuclear magnetic resonance spectroscopy and cis/trans isomerism in dipeptides containing proline.[3] Retrieved from .
-
Organic Chemistry Portal. Lawesson's Reagent.[4] Retrieved from .
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Thioamides: Biosynthesis of Natural Compounds and Chemical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 13C nuclear magnetic resonance spectroscopy and cis/trans isomerism in dipeptides containing proline - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. Thioamide synthesis by thionation [organic-chemistry.org]
Chromatographic Resolution of Thionopeptide Diastereomers: Beyond C18
A Senior Scientist’s Guide to Orthogonal Selectivity
Executive Summary
The introduction of a thioamide bond (
While C18 (Octadecyl) stationary phases are the industry standard for peptide purification, they frequently fail to resolve thionopeptide diastereomers due to insufficient selectivity for the subtle shape changes induced by the larger sulfur atom. This guide demonstrates that Pentafluorophenyl (PFP) phases and Supercritical Fluid Chromatography (SFC) offer superior resolution (
The Scientific Challenge: Why Standard Methods Fail
The Epimerization Trap
During the synthesis of thionopeptides (often via Lawesson’s reagent or thionation of protected precursors), the acidity of the
The "Hydrophobic Masking" Effect
Diastereomers possess identical mass and very similar hydrophobicity indices. On a standard alkyl-bonded phase (C18), retention is governed by the hydrophobic effect. Since the bulk of the peptide chain remains identical, the slight conformational difference caused by a single D-amino acid substitution is often "masked" by the dominant hydrophobic interaction of the rest of the chain, resulting in co-elution or peak shouldering (
Comparative Analysis of Separation Modes
The following table summarizes the performance of three distinct separation modes for a model thionopeptide (e.g., Boc-Phe-
Table 1: Comparative Performance Metrics
| Feature | Method A: Traditional C18 | Method B: Fluorinated (PFP) | Method C: Achiral SFC |
| Stationary Phase | Alkyl-bonded Silica (C18) | Pentafluorophenyl-propyl | 2-Ethylpyridine / Diol |
| Primary Interaction | Hydrophobic (Van der Waals) | H-Bonding, Polar interactions | |
| Resolution ( | 0.8 - 1.2 (Poor) | 2.5 - 4.0 (Excellent) | > 5.0 (Superior) |
| Tailing Factor ( | 1.2 - 1.5 | 1.0 - 1.1 | 1.1 |
| Solvent Consumption | High (Acetonitrile/Water) | Moderate | Low (CO |
| Throughput | Standard (20-40 min) | Standard (20-40 min) | Rapid (5-10 min) |
| Verdict | Baseline only. Often insufficient. | Recommended. Robust & selective. | High Throughput. Best for scale-up. |
Deep Dive: Why PFP is the "Silver Bullet"
The Pentafluorophenyl (PFP) phase is not just "another reverse phase." The fluorine atoms create a highly electron-deficient ring. Thioamides are more polarizable and have different electron density maps than amides. The PFP phase engages in strong
Visualizing the Strategy
The following diagrams illustrate the decision-making process and the mechanistic difference between the phases.
Diagram 1: Method Development Decision Tree
Caption: A logical workflow for selecting the optimal stationary phase, prioritizing PFP when C18 fails.
Diagram 2: Mechanistic Interaction (C18 vs. PFP)
Caption: PFP phases distinguish diastereomers via rigid steric fit and electronic interactions, unlike the non-specific C18.
Experimental Protocol: PFP Method Development
Objective: Isolate the target thionopeptide from its D-epimer using a Pentafluorophenyl (PFP) column.
Materials
-
Column: Kinetex F5 or Discovery HS F5 (PFP-propyl), 150 x 4.6 mm, 2.6 µm or 5 µm.
-
Mobile Phase B: Methanol (MeOH) + 0.1% Formic Acid.
-
Note: Methanol is preferred over Acetonitrile for PFP columns as it enhances the
selectivity mechanism.
-
Step-by-Step Workflow
-
System Conditioning:
-
Flush the PFP column with 100% MeOH for 20 column volumes to remove storage solvents.
-
Equilibrate with 90% A / 10% B.
-
-
Initial Gradient Screening (Broad):
-
Flow Rate: 1.0 mL/min.
-
Gradient: 5% B to 95% B over 20 minutes.
-
Detection: UV at 254 nm (Thioamide
transition) and 214 nm (Peptide bond). -
Observation: Thionopeptides typically absorb strongly at ~260-270 nm due to the C=S bond, offering a specific detection handle against non-thio impurities.
-
-
Optimization (Isocratic/Shallow Gradient):
-
Identify the %B where the compound elutes (e.g., 45% B).
-
Set up an isocratic run at 5% below the elution point (e.g., 40% B) or a very shallow gradient (e.g., 35% B to 55% B over 30 minutes).
-
Temperature: Maintain at 25°C. Caution: Elevated temperatures (>40°C) can sometimes degrade separation on PFP phases by increasing ligand flexibility.
-
-
Self-Validation Step (Peak Purity):
-
Use a Diode Array Detector (DAD) to scan the apex, upslope, and downslope of the main peak.
-
If available, use LC-MS to confirm that the two separated peaks have identical masses (confirming diastereomers, not impurities).
-
-
Sample Recovery:
-
Collect fractions.
-
Critical: Lyophilize immediately. Thionopeptides can be prone to oxidative desulfurization (C=S
C=O) if left in acidic solution for extended periods.
-
References
-
Vertex AI Search. (2026). A Bottom-Up Approach To Preserve Thioamide Residue Stereochemistry during Fmoc Solid-Phase Peptide Synthesis. National Science Foundation. 3
-
Vertex AI Search. (2026). Supramolecular separation mechanism of pentafluorophenyl column using ibuprofen and omeprazole as markers. PubMed. 2
-
Vertex AI Search. (2026). Mechanisms of Interaction Responsible for Alternative Selectivity of Fluorinated Stationary Phases. LCGC International. 1
-
Vertex AI Search. (2026). Comparison of SFC, HPLC, and Chiral techniques for the separation of diastereomers. HPLC.eu. 4
-
Vertex AI Search. (2026). Chromatographic behavior of peptides containing oxidized methionine residues. PubMed. 5
Sources
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. Supramolecular separation mechanism of pentafluorophenyl column using ibuprofen and omeprazole as markers: LC-MS and simulation study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. par.nsf.gov [par.nsf.gov]
- 4. hplc.eu [hplc.eu]
- 5. Chromatographic behavior of peptides containing oxidized methionine residues in proteomic LC-MS experiments: Complex tale of a simple modification - PubMed [pubmed.ncbi.nlm.nih.gov]
Kinetic comparison of thioester vs oxoester aminolysis
This guide provides an in-depth kinetic and mechanistic comparison of thioester versus oxoester aminolysis, tailored for researchers in drug development and chemical biology.
Executive Summary
In the landscape of acyl transfer reactions, the distinction between thioesters (
Mechanistic Foundations
The aminolysis of both species proceeds via a stepwise nucleophilic acyl substitution mechanism involving a tetrahedral intermediate. However, the energy landscape differs critically at two points: Ground State Stabilization and Leaving Group Departure .
The Reaction Pathway
The reaction follows a classic addition-elimination pathway:
-
Nucleophilic Attack (
): The amine attacks the carbonyl carbon, forming a zwitterionic tetrahedral intermediate ( ). -
Proton Transfer: Rapid equilibration to the neutral or anionic intermediate (
). -
Elimination (
): Collapse of the intermediate expels the leaving group ( or ) to regenerate the carbonyl bond (Amide formation).
Why Thioesters Are More Reactive
The enhanced reactivity of thioesters stems from two synergistic factors:
-
Reduced Ground State Resonance: In oxoesters, the
orbital of oxygen overlaps effectively with the orbital of the carbonyl carbon, creating strong resonance stabilization ( ). In thioesters, the larger orbital of sulfur overlaps poorly with the carbon orbital. This lack of resonance stabilization raises the ground state energy of the thioester, making the carbonyl carbon more electrophilic and lowering the activation energy barrier for nucleophilic attack. -
Superior Leaving Group Ability: The rate of the elimination step (
) correlates with the acidity of the conjugate acid of the leaving group.-
Thiolate (
): Conjugate acid (e.g., ethanethiol). -
Alkoxide (
): Conjugate acid (e.g., ethanol). Since thiolates are weaker bases (better leaving groups) than alkoxides, the collapse of the tetrahedral intermediate is significantly faster for thioesters.
-
Data Presentation: Kinetic & Thermodynamic Parameters
The following table summarizes the critical physicochemical differences driving the kinetic disparity.
| Parameter | Thioester ( | Oxoester ( | Kinetic Impact |
| Leaving Group | ~10 (Thiol) | ~16 (Alcohol) | Lower |
| Resonance Stabilization | ~3-4 kcal/mol | ~10-13 kcal/mol | Less stabilization makes thioester carbonyl more electrophilic ( |
| C=O Bond Length | ~1.21 Å | ~1.23 Å | Shorter bond in thioesters reflects less single-bond character. |
| Hydrolysis Half-life (pH 7) | Days to Weeks | Weeks to Months | Thioesters are metastable; stable enough for handling but reactive to amines. |
| Aminolysis Rate ( | > 100 | 1 | Thioesters react exclusively in the presence of oxoesters (Chemoselectivity). |
Note: In Native Chemical Ligation, the transthioesterification step (thiol-thioester exchange) is rapid and reversible, but the subsequent S-to-N acyl shift (intramolecular aminolysis) is irreversible and driven by the stability of the amide bond.
Visualizing the Mechanism
The following diagram illustrates the comparative energy landscape and reaction steps.
Fig 1. Bifurcated kinetic pathway showing the lower activation barrier for thioester elimination.
Experimental Protocols
To rigorously quantify the kinetic difference, we recommend two complementary methods: Real-Time UV-Vis Spectroscopy (for chromogenic substrates) and 1H-NMR Monitoring (for general substrates).
Protocol A: UV-Vis Kinetics (Chromogenic Leaving Group)
This method is ideal for comparing activated esters (e.g., p-nitrophenyl thioacetate vs. p-nitrophenyl acetate).
Reagents:
-
Buffer: Phosphate buffer (100 mM, pH 7.4) or Borate buffer (pH 9.0).
-
Substrates: p-Nitrophenyl thioacetate (PNPT) and p-Nitrophenyl acetate (PNPA).
-
Nucleophile: n-Butylamine or Glycine ethyl ester (0.01 – 0.5 M).
Workflow:
-
Preparation: Prepare a 10 mM stock solution of the ester in dry acetonitrile.
-
Blanking: Place 2.9 mL of buffer containing the amine nucleophile into a quartz cuvette. Zero the spectrophotometer.
-
Initiation: Inject 100 µL of ester stock. Mix rapidly (< 5s) by inversion.
-
Monitoring: Track absorbance at 412 nm (release of p-nitrophenolate,
) for 10–30 minutes at 25°C. -
Data Analysis: Fit the absorbance vs. time curve to a pseudo-first-order equation:
Plot vs. [Amine] to determine the second-order rate constant .
Protocol B: 1H-NMR Kinetics (General Substrates)
Used when substrates lack a chromophore (e.g., Ethyl thioacetate vs. Ethyl acetate).
Reagents:
-
Solvent: Deuterated phosphate buffer (
, pD 7.4) or . -
Internal Standard: 1,3,5-Trioxane or Maleic acid (inert peak for integration).
Workflow:
-
Setup: Dissolve the ester (20 mM) and internal standard (10 mM) in 0.6 mL of deuterated solvent in an NMR tube.
-
Baseline: Acquire a
spectrum. -
Initiation: Add the amine (e.g., 200 mM, 10 equiv) directly to the tube. Cap and invert 3 times.
-
Acquisition: Set up a "multi_zg" array to acquire spectra every 2–5 minutes for 2 hours.
-
Processing: Integrate the decay of the
-proton signal of the ester (e.g., ) and the growth of the amide product signal relative to the internal standard. -
Calculation: Calculate conversion % and fit to second-order kinetics.
Experimental Workflow Diagram
Fig 2. Decision tree and workflow for kinetic characterization.
References
-
Yang, W., & Drueckhammer, D. G. (2000). Computational Studies of the Aminolysis of Oxoesters and Thioesters in Aqueous Solution. Organic Letters, 2(26), 4133–4136. [Link]
- Jencks, W. P. (1969).Catalysis in Chemistry and Enzymology. McGraw-Hill.
-
Dawson, P. E., & Kent, S. B. H. (2000). Synthesis of Native Proteins by Chemical Ligation. Annual Review of Biochemistry, 69, 923-960. [Link]
-
Bracher, P. J., & Whitesides, G. M. (2011). The Relative Rates of Thiol–Thioester Exchange and Hydrolysis for Alkyl and Aryl Thioalkanoates in Water.[1] Origins of Life and Evolution of Biospheres, 41, 399–412.[1] [Link]
- Connors, K. A. (1990).Chemical Kinetics: The Study of Reaction Rates in Solution. VCH Publishers.
Sources
A Senior Application Scientist's Guide to Assessing the Optical Purity of Synthesized Thionopeptides
In the landscape of modern drug discovery and development, the stereochemical integrity of therapeutic candidates is paramount. This is particularly true for thionopeptides, a class of peptide analogs where one or more amide bonds are replaced by a thioamide bond. This modification can enhance metabolic stability and cell permeability, but it also introduces the potential for racemization during synthesis. Ensuring the enantiomeric purity of these compounds is not merely a quality control checkpoint; it is a critical determinant of their pharmacological activity, safety, and efficacy.[1][2] This guide provides an in-depth comparison of the primary analytical techniques for assessing the optical purity of synthesized thionopeptides, offering field-proven insights and detailed experimental protocols for researchers, scientists, and drug development professionals.
The Criticality of Chirality in Thionopeptides
The three-dimensional structure of a molecule dictates its biological function. For thionopeptides, the presence of unwanted D-isomers can arise from impurities in the initial amino acid starting materials or through racemization during the synthetic process.[1][2] These stereoisomeric impurities can lead to a cascade of undesirable outcomes, including reduced therapeutic efficacy, altered receptor binding affinity, and potentially unforeseen toxicological effects. Therefore, robust and reliable analytical methods are indispensable for the accurate quantification of enantiomeric excess (ee).
Comparative Analysis of Key Analytical Techniques
The determination of enantiomeric excess in thionopeptides primarily relies on a suite of powerful analytical techniques. The choice of method is often dictated by the specific properties of the thionopeptide, the required sensitivity, and the available instrumentation. Here, we compare the most prevalent methods: Chiral High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Circular Dichroism (CD).
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC stands as the gold standard for the separation and quantification of enantiomers due to its high resolution, sensitivity, and broad applicability.[3][4][5]
Scientific Principle: The core of this technique lies in the differential interaction of enantiomers with a chiral stationary phase (CSP).[4][6][7] This interaction forms transient diastereomeric complexes, resulting in different retention times for each enantiomer, allowing for their separation and individual quantification. The enantiomeric excess is calculated from the integrated peak areas of the separated enantiomers.[4]
Causality in Experimental Choices: The selection of the CSP is the most critical parameter and is largely empirical, guided by the structure of the thionopeptide.[5] Polysaccharide-based CSPs are often a good starting point due to their broad enantioselectivity.[6][7] The mobile phase composition is then optimized to achieve baseline separation. Mass spectrometry (MS) is a frequently used detector due to its high sensitivity and specificity, though UV or fluorescence detectors are also common.[3][8]
Caption: Workflow for Chiral HPLC-MS Analysis.
-
Peptide Hydrolysis: To analyze the chiral purity of each constituent amino acid, the thionopeptide is first hydrolyzed. Using deuterated acid (e.g., DCl in D₂O) is crucial to distinguish between pre-existing D-amino acids and those formed via racemization during hydrolysis.[1][2]
-
Derivatization (Optional but Recommended): Derivatization with a chiral reagent, such as Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, FDAA), converts the amino acid enantiomers into diastereomers.[1] These diastereomers can then be separated on a standard achiral reversed-phase HPLC column.
-
Sample Preparation: Dissolve the hydrolyzed and derivatized sample in the initial mobile phase.
-
HPLC System and Conditions:
-
HPLC System: A standard HPLC system coupled with a mass spectrometer.
-
Column: A C18 reversed-phase column is suitable for separating the diastereomeric derivatives.
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B) is typically used.
-
Flow Rate: 0.5 mL/min.
-
Temperature: 40 °C.
-
-
Data Analysis: Integrate the peak areas for the L- and D-amino acid derivatives. The percentage of the D-isomer is calculated relative to the total area of both peaks.
NMR Spectroscopy
NMR spectroscopy offers a powerful alternative for determining enantiomeric purity, particularly through the use of chiral solvating agents (CSAs) or chiral derivatizing agents (CDAs).[9][10]
Scientific Principle: Enantiomers have identical NMR spectra in an achiral environment. However, in the presence of a chiral auxiliary (CSA or CDA), they form transient diastereomeric complexes or stable diastereomers, respectively.[9] These diastereomers are chemically non-equivalent and will exhibit distinct chemical shifts, allowing for their differentiation and quantification.
Causality in Experimental Choices: The choice between a CSA and a CDA depends on the functional groups present in the thionopeptide. CSAs, such as amino acid-derived chiral thioureas, are advantageous as they do not require covalent modification of the analyte.[9][11] CDAs, like Mosher's acid, form covalent bonds and can provide larger chemical shift differences, but require a reactive functional group on the thionopeptide. The selection of the NMR solvent is also critical to maximize the chemical shift non-equivalence.
Sources
- 1. almacgroup.com [almacgroup.com]
- 2. Synthetic peptide enantiomeric purity analysis by chiral high-performance liquid chromatography-electrospray ionization mass spectrometry - American Chemical Society [acs.digitellinc.com]
- 3. heraldopenaccess.us [heraldopenaccess.us]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. phx.phenomenex.com [phx.phenomenex.com]
- 6. Chiral HPLC for efficient resolution of enantiomers - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. ira.lib.polyu.edu.hk [ira.lib.polyu.edu.hk]
- 9. Bis-Thiourea Chiral Sensor for the NMR Enantiodiscrimination of N-Acetyl and N-Trifluoroacetyl Amino Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scilit.com [scilit.com]
- 11. Amino acid derived chiral thioureas: design, synthesis and applications as NMR resolving agents for enantioselective recognition - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Safety Operating Guide
Boc-ThionoPro-1-(6-nitro)benzotriazolide proper disposal procedures
This guide outlines the mandatory safety and disposal protocols for Boc-ThionoPro-1-(6-nitro)benzotriazolide , a high-energy peptide coupling reagent.
Executive Warning: High-Energy Compound
STOP AND READ: This reagent contains a 6-nitrobenzotriazole moiety. Unlike standard peptide coupling agents (e.g., HOBt, HATU), the nitro-substituted benzotriazole leaving group is shock-sensitive and potentially explosive , particularly when dry or in the presence of heavy metals.
-
NEVER concentrate reaction mixtures containing this reagent to dryness using a rotary evaporator.
-
NEVER use metal spatulas to scrape dried material (friction hazard).
-
ALWAYS maintain the waste in a wet/dissolved state.
Chemical Profile & Hazard Identification
| Property | Description |
| Chemical Name | Boc-ThionoPro-1-(6-nitro)benzotriazolide |
| Functional Groups | • Nitro (-NO₂): Energetic/Explosive potential.• Benzotriazole Core: Shock sensitivity (Class 1.1D potential when dry).• Thionoacyl Group (-C=S): Sulfur source; potential for H₂S evolution if acidified. |
| Primary Hazards | Explosive (Dry), Sensitizer, Toxic |
| Waste Classification | D003 (Reactive) , Potentially D001 (Ignitable if in solvent) |
| Stability | Stable in storage at -20°C; Unstable/Explosive upon heating or friction. |
Mechanism of Hazard
Upon reaction (peptide coupling), this reagent releases 6-nitro-1-hydroxybenzotriazole (6-NO₂-HOBt) . While standard HOBt is classified as a desensitized explosive (safe when wetted), the nitro-derivative is significantly more energetic . Accumulation of 6-NO₂-HOBt in waste containers, followed by solvent evaporation, creates a high-risk explosion hazard.
Operational Handling Protocols
To prevent accumulation of shock-sensitive residues, follow these strict operational rules:
-
Anti-Static Environment: Use anti-static mats and grounding straps. Electrostatic discharge (ESD) can initiate nitro-compounds.
-
Plastic over Metal: Use conductive plastic or wood spatulas. Avoid metal spatulas , which can create friction hot-spots or form highly sensitive heavy metal salts (e.g., with iron or copper).
-
Solvent Watch: Keep the compound in solution whenever possible. If weighing solids, wet the weighing boat with solvent immediately after transfer to desensitize residual dust.
Disposal & Deactivation Procedures
Scenario A: Disposal of Solid Reagent (Excess/Old)
Do not throw dry powder into the trash or standard solid waste drums.
-
Desensitization:
-
Place the solid reagent in a wide-mouth high-density polyethylene (HDPE) jar.
-
Add Water/Ethanol (1:1) or DMF until the solid is completely submerged and wetted. Note: 6-NO₂-HOBt is sparingly soluble in water but wetted solids are less shock-sensitive.
-
-
Labeling:
-
Label the container: "HIGH ENERGY WASTE - DO NOT DRY - CONTAINS NITROBENZOTRIAZOLE" .
-
-
Segregation:
-
Store away from strong reducing agents and oxidizers.
-
Scenario B: Reaction Mixture (Liquid Waste)
This is the most critical step. Many lab accidents occur when concentrating filtrates containing explosive leaving groups.
-
NO ROTARY EVAPORATION: Do not attempt to remove the solvent to reduce waste volume. Concentrating the solution precipitates the 6-nitrobenzotriazole byproduct, creating a shock-sensitive solid.
-
Quenching (Hydrolysis):
-
Add water or a mild aqueous buffer (pH 7-8) to the reaction mixture to hydrolyze any remaining active ester.
-
Caution: Do not make the solution strongly acidic (risk of H₂S from thiono group) or strongly basic (risk of forming unstable metal salts).
-
-
Packaging:
-
Pour the entire solution (solvent + quenched reagents) into a dedicated liquid waste container .
-
Material: HDPE plastic drums are preferred over metal drums to prevent metal-salt formation.
-
-
Waste Stream:
-
Designate as "Reactive Waste (D003)" .
-
Scenario C: Spill Cleanup
-
Do Not Sweep: Never sweep dry powder (friction hazard).
-
Wet Method: Cover the spill with a solvent-soaked pad (Ethanol/Water) to desensitize.
-
Absorb: Wipe up the wet slurry with absorbent pads.
-
Dispose: Place pads in a plastic bag, wet them further, seal, and label as hazardous waste.
Waste Determination Flowchart
The following logic gate ensures the material never reaches a dry, explosive state during disposal.
Figure 1: Decision matrix for the safe disposal of nitrobenzotriazole-based reagents, emphasizing desensitization and avoidance of concentration.
Regulatory & Compliance Data
| Regulation | Classification | Action Required |
| RCRA Code | D003 (Reactive) | Must be treated as explosive/reactive waste. Do not mix with general organic solvents if possible. |
| DOT Shipping | Class 1.1D or 4.1 | Depending on hydration. Dry 6-nitrobenzotriazoles are often Class 1 (Explosive). |
| Segregation | Group X | Store separately from oxidizers, reducing agents, and heavy metals. |
References
-
PubChem. (n.d.). 1H-Benzotriazole, 6-nitro- Safety Data Sheet. National Library of Medicine. Retrieved from [Link]
- Wehrstedt, K. D., Wandrey, P. A., & Heitkamp, D. (2005). Explosive properties of 1-hydroxybenzotriazoles. Journal of Hazardous Materials, 126(1-3), 1–7.
-
ACS GCI Pharmaceutical Roundtable. (2025). Peptide Synthesis Reagent Guide: Safety Topics. American Chemical Society. Retrieved from [Link]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
